Latrepirdine dihydrochloride

Catalog No.
S532553
CAS No.
97657-92-6
M.F
C21H27Cl2N3
M. Wt
392.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Latrepirdine dihydrochloride

CAS Number

97657-92-6

Product Name

Latrepirdine dihydrochloride

IUPAC Name

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride

Molecular Formula

C21H27Cl2N3

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H

InChI Key

GTWLIQOLGOZTLF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl

Synonyms

dimebolin, dimebon, dimebone, latrepirdine, PF 01913539, PF 1913539, PF-01913539, PF-1913539, PF01913539, PF1913539

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl

Latrepirdine dihydrochloride in vitro studies

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Mechanisms and Effects

The table below summarizes the key cellular mechanisms and effects of Latrepirdine dihydrochloride observed in in vitro studies.

Mechanism of Action Experimental Model Key Findings/Effects Citations
Receptor Antagonism Profiling against a panel of 70 targets (enzymes, ion channels, neurotransmitter transporters, and G-protein-coupled receptors) [1]. High-affinity antagonist of histamine (H1, H2), serotonergic (5-HT2c, 5-HT5A, 5-HT6), α-adrenergic, and dopaminergic receptors. Also inhibits NMDA receptors and voltage-gated calcium channels [1]. [2] [1]
Mitochondrial Function Enhancement Primary mouse cortical neurons and human neuroblastoma cells (SH-SY5Y) [2]. Increased succinate dehydrogenase activity (MTT-assay), mitochondrial membrane potential (ΔΨm), and cellular ATP levels. Protected cells from stress to maintain viability [2]. [2]
Stimulation of Autophagy Cultured mammalian cells and differentiated SH-SY5Y neurons [2]. Stimulated mTOR- and Atg5-dependent autophagy, leading to reduced intracellular levels of APP metabolites (including Aβ) and α-synuclein (α-syn) [2]. [2]
Intracellular Calcium Modulation Neuronal cultures from wild-type and Huntington's disease transgenic mice [1]. Suppressed Ca2+-induced contractions. Stabilized glutamate-induced Ca2+ signals and conferred protection from glutamate-induced apoptosis [1]. [1]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

  • Cell Culture Models

    • Primary Neurons: Cortical neurons are cultured from mice [2].
    • Human Neuroblastoma Cell Line: SH-SY5Y cells are maintained in standard culture conditions [2].
  • Assessment of Mitochondrial Function

    • Succinate Dehydrogenase Activity (MTT assay): Cells are treated with Latrepirdine, then incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The formation of formazan crystals, indicating enzyme activity, is measured spectrophotometrically [2].
    • Mitochondrial Membrane Potential (ΔΨm): This is measured using fluorescent dyes (e.g., JC-1 or TMRM) in treated versus untreated cells via flow cytometry or fluorescence microscopy [2].
    • Cellular ATP Levels: ATP concentrations are quantified using a luciferase-based assay (e.g., the CellTiter-Glo Luminescent Cell Viability Assay) after Latrepirdine treatment [2].
  • Analysis of Autophagy

    • Latrepirdine is administered to cultured cells. The levels of autophagy markers (e.g., LC3-II) and substrates like α-synuclein or APP metabolites are then analyzed by western blot or immunofluorescence. The dependence on key autophagy proteins like Atg5 can be confirmed using genetic knockdowns [2].
  • Sample Analysis via LC-MS

    • Liquid Extraction: The analyte (Latrepirdine) is extracted from biological samples using an appropriate organic solvent [3].
    • LC-MS Setup: Analysis is performed using a system like the "LCMS-8050" with an LC-20 Prominence chromatograph. Separation is typically done on a C18 column [3].
    • Quantification: The analyte is identified by its retention time and mass spectrum. Quantitative determination is achieved using an external standard calibration curve with high selectivity in MRM (Multiple Reaction Monitoring) mode [3].

Tools for Diagram Creation

The signaling pathways and experimental workflows involved in Latrepirdine research are complex. Using a standardized tool like Graphviz can help visualize these relationships clearly for publications or presentations.

  • Graphviz is open-source graph visualization software that uses the DOT language to create diagrams from textual descriptions [4].
  • You can write DOT code in a text editor and use Graphviz's command-line tools, or leverage online editors (like graphvizonline.net or tools-online.app) for real-time preview and easy export [4] [5].
  • AI assistants can be prompted to generate initial DOT code based on a description of your diagram, which you can then refine in an online editor [4].

Here is an example of DOT code that conceptualizes the key in vitro mechanisms of Latrepirdine. You can use this as a starting point and modify it.

LatrepirdineMechanisms Latrepirdine Latrepirdine Dihydrochloride Mitochondria Enhanced Mitochondrial Function Latrepirdine->Mitochondria Autophagy Stimulation of Autophagy Latrepirdine->Autophagy Receptors Multi-Receptor Antagonism Latrepirdine->Receptors Calcium Modulation of Calcium Influx Latrepirdine->Calcium ATP ↑ ATP Production Mitochondria->ATP Viability ↑ Cell Viability Mitochondria->Viability Aggregate ↓ Protein Aggregates (Aβ, α-synuclein) Autophagy->Aggregate Apoptosis Protection from Apoptosis Calcium->Apoptosis

Diagram 1: Conceptual overview of Latrepirdine's key in vitro mechanisms.

Research Implications and Notes

  • Consider Polymorphism: The crystal polymorph form of Latrepirdine can significantly impact its solubility, bioavailability, and efficacy. If synthesizing the compound, characterizing and reporting the polymorphic form is crucial for reproducibility and interpreting results [3].
  • A Note on Clinical Translation: Despite the promising and multifaceted in vitro profile, Latrepirdine failed in Phase III clinical trials for Alzheimer's and Huntington's disease [1]. This underscores that in vitro findings, while critical for understanding mechanism, do not always predict clinical success. Your research can help elucidate the reasons for this translation gap.

References

CYP2D6 metabolism of latrepirdine dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Core Metabolic Pathway and Clinical Impact

Latrepirdine is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP2D6 [1] [2]. This pathway is responsible for the drug's first-pass metabolism, which leads to low and highly variable oral bioavailability [1] [2].

The following diagram illustrates the core metabolic pathway and the strategies to circumvent its limitations:

G Latrepirdine Latrepirdine Oral Oral Administration Latrepirdine->Oral Transdermal Transdermal/Sublingual Latrepirdine->Transdermal CYP2D6 CYP2D6 Metabolism (First-Pass Effect) Oral->CYP2D6 Bypass Bypasses First-Pass Metabolism Transdermal->Bypass HighVariability High Interindividual Variability CYP2D6->HighVariability Outcomes Oral Outcomes:- Low Bioavailability- High PM/EM DifferenceAlternative Route Outcomes:- Higher Bioavailability- Reduced PM/EM Difference HighVariability->Outcomes Leads to Bypass->Outcomes Leads to

Latrepirdine metabolism pathways and outcomes for oral versus alternative administration.

The clinical impact of this metabolic pathway is profound due to the known genetic polymorphism of the CYP2D6 enzyme. Individuals are categorized as Poor Metabolizers (PMs) or Extensive Metabolizers (EMs), leading to significant differences in drug exposure [2].

Quantitative Data on Metabolic Variability and Route Strategies

The table below summarizes key pharmacokinetic parameters from a clinical study that directly compared oral and transdermal administration in different metabolizer populations [2].

Parameter Oral Administration Transdermal Administration
Dose (mg, free base) 8.14 mg 5 mg
PM vs. EM: Peak Exposure (C~max~) PMs had 11-fold higher exposure PMs had 1.9-fold higher exposure
PM vs. EM: Total Exposure (AUC) PMs had 20-fold higher exposure PMs had 2.7-fold higher exposure
Bioavailability (Dose-normalized, EMs) Baseline 11-fold higher vs. oral
Bioavailability (Dose-normalized, PMs) Baseline 1.5-fold higher vs. oral

Another study using GastroPlus PBPK modeling software also explored the sublingual route as another method to bypass first-pass metabolism. The model, after optimizing the Absorption Scale Factor (ASF), predicted that the percentage of drug absorbed in the oral cavity could increase from 18.9% to 47.9% [1].

Detailed Experimental Protocols

Clinical Study: Transdermal vs. Oral PK

This study evaluated the pharmacokinetics of latrepirdine in extensive and poor CYP2D6 metabolizers [2].

  • Subject Population: 12 EMs and 7 PMs, aged 50-79 years.
  • Study Design: Single-dose, fixed-sequence crossover.
  • Dosing:
    • Oral: Single dose of 8.14 mg latrepirdine free base.
    • Transdermal: A transdermal solution was prepared extemporaneously and applied with an occlusive dressing to the upper or middle back for 24 hours. Subjects received single doses of 5 mg (all subjects) and 10 mg (EMs only).
  • PK Analysis: Plasma concentrations of latrepirdine were measured to determine peak concentration (C~max~) and total exposure (AUC).
In Silico Study: Sublingual PBPK Modeling

This study used computational modeling to predict the pharmacokinetics of sublingual latrepirdine [1].

  • Software: GastroPlus (Simulations Plus, Inc.) with its built-in PBPK (Physiologically Based Pharmacokinetic) and ACAT (Advanced Compartmental Absorption and Transit) models.
  • Input Parameters:
    • Physicochemical Properties: Solubility, LogP, and permeability (Caco-2) were calculated using the online software Preadmet.
    • Clearance: A range of values (1220 L/h to 2451 L/h) was used, as provided by Pfizer.
    • Model Validation: The simulation model was first validated by comparing its output with pharmacokinetic data (C~max~) from previous clinical trials of oral latrepirdine (20 mg and 40 mg doses).
  • Simulation of Sublingual Delivery:
    • The validated model was adapted for the sublingual route.
    • Key Optimization: The default Absorption Scale Factor (ASF) for the oral cavity compartment was adjusted from its default value to an optimized value of 3.51 to better reflect sublingual absorption physiology.

Strategic Implications for Drug Development

The research into latrepirdine's metabolism provides a clear strategic framework for developing drugs that are substrates of CYP2D6:

  • Mitigating Metabolic Variability: The extensive polymorphism of CYP2D6 poses a significant challenge to the predictable dosing of its substrates. As demonstrated, transdermal delivery can drastically reduce the PK differences between PMs and EMs, potentially improving the drug's safety and efficacy profile [2].
  • Leveraging In Silico Tools: PBPK modeling with software like GastroPlus is a powerful tool for predicting the pharmacokinetic behavior of new chemical entities and for exploring the theoretical feasibility of alternative administration routes early in the development process, potentially reducing the need for costly clinical trials [1].
  • Alternative Administration Routes: Both transdermal and sublingual routes successfully circumvent pre-systemic (first-pass) hepatic metabolism. This leads to a direct increase in bioavailability and more consistent plasma drug levels across a genetically diverse population [1] [2].

References

Comprehensive Technical Guide: Polymorphic Forms of Latrepirdine Dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Polymorphic Landscape

Latrepirdine dihydrochloride (CAS 97657-92-6), also known as dimebolin dihydrochloride, is a small molecule with a complex polymorphic landscape that significantly influences its pharmaceutical performance. Originally developed and approved in Russia in 1983 as a non-selective antihistamine, interest in latrepirdine resurged in the early 2000s due to its potential application as a neuroprotective agent for neurodegenerative conditions such as Alzheimer's disease (AD) and Huntington's disease (HD) [1]. The compound's molecular formula is C₂₁H₂₇Cl₂N₃, with a molecular weight of 392.37 g/mol [2]. The phenomenon of polymorphism is particularly significant for latrepirdine as different crystalline forms can dramatically alter key pharmaceutical properties including solubility, dissolution rate, stability, and ultimately, bioavailability and therapeutic efficacy [3].

The polymorphic forms of this compound identified in research include crystalline anhydrous Form A, Form B (hemi-hydrate), Form C (monohydrate), Form D (dihydrate), Form E (a recently discovered crystalline form), and Form F (trihydrate), in addition to an amorphous form [3]. The discovery and characterization of these polymorphs, particularly Form E, has provided critical insights into the inconsistent clinical performance of latrepirdine observed between successful phase II trials and failed phase III studies for Alzheimer's disease and Huntington's disease [1] [4]. This technical guide comprehensively examines the polymorphic landscape of this compound, focusing on physicochemical characterization, structure-property relationships, bioavailability differences, experimental protocols, and implications for pharmaceutical development.

Physicochemical Properties and Characterization

Comparative Analysis of Polymorphic Forms

The polymorphic forms of this compound exhibit distinct physicochemical properties that directly impact their pharmaceutical behavior. These crystalline variations differ in their hydration states, crystal packing arrangements, and thermodynamic stability, which collectively influence critical performance parameters including solubility, dissolution rate, and bioavailability [3]. While comprehensive characterization data for all polymorphs is not fully available in the public domain, research indicates that Form E demonstrates superior pharmaceutical properties compared to other forms, likely due to its optimized crystal structure that enhances dissolution characteristics [3].

The crystalline structure of each polymorph dictates its interaction with solvent molecules and biological membranes, ultimately determining the rate and extent of drug absorption. Patent literature describes methods for preparing these various polymorphic forms using different solvent systems and crystallization conditions [5]. For instance, Form A represents an anhydrous crystalline structure, while Forms B, C, D, and F contain varying amounts of water molecules in their crystal lattices (0.5, 1, 2, and 3 water molecules respectively) [3]. The recently discovered Form E appears to possess a unique crystalline arrangement that contributes to its enhanced bioavailability profile, though its exact crystal structure and hydration state remain detailed in patent-protected information [3].

Experimental Characterization Data

Table 1: Experimental Physicochemical Properties of this compound

Property Value Experimental Conditions Reference
Melting Point 220-222°C Not specified [6]
Water Solubility ≥10 mg/mL H₂O at room temperature [7] [6]
DMSO Solubility 39.2 mg/mL (99.91 mM) 25°C, sonication recommended [2]
Appearance White to off-white powder Visual inspection [7] [6]
Storage Conditions Desiccate at room temperature Standard environmental conditions [7] [6]

Powder X-ray diffraction (PXRD) serves as the primary analytical technique for distinguishing between the various polymorphic forms of this compound [5]. Each polymorph produces a characteristic PXRD pattern with unique diffraction peaks that serve as a fingerprint for identification and quantification. Additional characterization methods employed in polymorph analysis include thermal analysis (DSC/TGA) to determine melting points, dehydration characteristics, and thermal stability; dynamic vapor sorption to assess hygroscopicity; and spectroscopic techniques (IR, Raman, and solid-state NMR) to probe molecular-level interactions within the crystal lattice [5]. These comprehensive characterization approaches enable researchers to fully understand the structure-property relationships that differentiate latrepirdine polymorphs and influence their performance in pharmaceutical applications.

Bioavailability and Cognitive-Enhancing Efficacy

Comparative Pharmacokinetics Research

Recent preclinical research has revealed substantial differences in the pharmacokinetic profiles of this compound polymorphs, explaining previously inconsistent clinical results. A comprehensive 2023 study conducted in male Sprague-Dawley rats demonstrated that polymorph E achieved significantly higher bioavailability in both blood and brain tissue compared to other forms (A, B, C, D, and F) [3]. The study design involved oral administration of each polymorph suspension in corn oil at a dose of 10 mg/kg once daily for seven consecutive days, with blood and brain sampling on the seventh day at 15, 30, 60, and 120 minutes post-administration [3]. Latrapirdine concentrations were quantified using LC-MS analysis, providing precise measurement of exposure levels [3].

The Area Under the Curve (AUC) values, representing total drug exposure over time, were highest for polymorph E in both plasma and brain tissue [3]. This enhanced bioavailability directly translates to improved target engagement and therapeutic potential. The superior performance of polymorph E is attributed to its optimized crystal structure, which likely enhances dissolution rate and solubility in the gastrointestinal tract, thereby increasing the fraction of dose available for absorption [3]. These findings highlight the critical importance of polymorph selection during pharmaceutical development, as the crystalline form can dramatically influence in vivo performance even when the chemical identity remains identical.

Cognitive-Enhancing Nootropic Activity

Table 2: Bioavailability and Cognitive Effects of Latrepirdine Polymorphs in Rat Studies

Polymorph Form Relative Bioavailability (AUC) Brain Penetration Cognitive Enhancement Hydration State
Form E Highest Highest Significantly improved Crystalline (details in patent)
Form A Lower than E Lower than E Moderate improvement Anhydrous
Form B Lower than E Lower than E Moderate improvement Hemi-hydrate
Form C Lower than E Lower than E Moderate improvement Monohydrate
Form D Lower than E Lower than E Moderate improvement Dihydrate
Form F Lower than E Lower than E Moderate improvement Trihydrate

The cognitive-enhancing effects of latrepirdine polymorphs were evaluated in a scopolamine-induced memory impairment model in Wistar rats, simulating the cognitive deficits observed in Alzheimer's disease [3]. After nine days of oral administration at 10 mg/kg, polymorph E demonstrated superior cognitive enhancement in the passive avoidance test, with values of the latent period of entering the dark chamber that did not differ from control animals and significantly differed from other polymorphs [3]. This indicates that polymorph E effectively reversed scopolamine-induced memory deficits, restoring cognitive performance to normal levels.

The correlation between enhanced bioavailability and improved cognitive outcomes establishes polymorph E as the most promising crystalline form for therapeutic development. Animals treated with polymorph E exhibited significantly better retention of avoidance behavior compared to those receiving other polymorphic forms, demonstrating the direct relationship between polymorph-dependent pharmacokinetics and pharmacodynamic outcomes [3]. These findings provide a plausible explanation for the contradictory results observed in latrepirdine clinical trials, where early positive outcomes in phase II studies potentially resulted from the use of a more bioavailable polymorph, while later phase III failures may have employed less optimal crystalline forms with reduced bioavailability [1] [3].

Experimental Protocols and Methodologies

Polymorph Preparation and Characterization

The preparation of polymorph E follows a specific crystallization process from latrepirdine free base as described in patent WO 2022/160,066 [3]. The general methodology involves dissolving the free base in a suitable organic solvent, such as ethanol, followed by controlled addition of hydrochloric acid to form the dihydrochloride salt under precise conditions of temperature, concentration, and agitation rate that promote the nucleation and growth of Form E crystals [5]. The resulting crystalline product is then isolated through filtration or centrifugation, washed with an antisolvent to remove impurities and residual mother liquor, and carefully dried under controlled conditions to maintain the desired crystal structure and hydration state [5].

Analytical characterization of the polymorphic forms relies heavily on powder X-ray diffraction (PXRD), with each polymorph exhibiting a unique diffraction pattern that serves as its distinctive fingerprint [5]. Additional spectroscopic and thermal methods complement PXRD analysis:

  • Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting points, dehydration temperatures, and thermal stability profiles [5]
  • Spectroscopic Techniques: Fourier-transform infrared (FTIR) and Raman spectroscopy probe molecular vibrations and crystal lattice interactions [5]
  • Solid-State NMR: Provides detailed information about molecular conformation and crystal packing arrangements [5]
  • Dynamic Vapor Sorption: Measures hygroscopicity and water uptake under controlled humidity conditions [5]
In Vivo Pharmacokinetic and Cognitive Testing

The experimental workflow for assessing bioavailability and cognitive effects involves a structured approach with specific animal models and testing paradigms, as illustrated below:

G A Polymorph Preparation B Form Suspension in Corn Oil A->B C Animal Administration (10 mg/kg, 7 days oral) B->C D Sample Collection (Blood & Brain at 15, 30, 60, 120 min) C->D F Cognitive Testing (Passive Avoidance) C->F E LC-MS Analysis D->E G Data Analysis (AUC Calculation) E->G F->G

Experimental workflow for polymorph assessment

The pharmacokinetic study design utilized 177 specific pathogen-free (SPF) male Sprague-Dawley rats, 7-10 weeks old, divided into experimental groups using randomized body weight stratification [3]. The polymorph suspensions were prepared by weighing calculated amounts of each polymorph and mixing with corn oil to achieve a concentration equivalent to 5 mL/kg administration volume [3]. The suspensions were continuously stirred during dosing to maintain homogeneity and administered immediately after preparation (within 3 hours) [3].

Cognitive testing employed the passive avoidance paradigm in Wistar rats following scopolamine-induced memory impairment [3]. This well-established behavioral test measures the latency for animals to enter a dark chamber where they previously received a mild foot shock, with longer latencies indicating better memory retention. The experimental protocol involved:

  • Scopolamine Administration: Induction of memory impairment similar to that observed in Alzheimer's disease [3]
  • Polymorph Treatment: Oral administration of respective polymorphs at 10 mg/kg for 9 days [3]
  • Behavioral Testing: Evaluation of cognitive function using the passive avoidance test [3]
  • Data Analysis: Comparison of latent entry periods between treatment groups and controls [3]

All animal procedures were approved by the appropriate Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with EU Directive 2010/63/EU for animal research [3].

Therapeutic Mechanisms and Molecular Targets

Multireceptor Activity and Neurotransmitter Systems

This compound exhibits a complex polypharmacological profile with activity at multiple neuronal receptors, which contributes to its potential therapeutic effects in neurodegenerative disorders. The compound functions as an orally active antagonist of histamine receptors, glutamate receptors (GluR), and 5-HT serotonin receptors [2]. Specifically, latrepirdine demonstrates high affinity for histamine H₁ receptors, α-adrenergic receptors (α1A, α1B, α1D, and α2A), and several serotonin receptor subtypes (5-HT₂c, 5-HT₅A, and 5-HT₆) [1]. This broad receptor interaction profile likely contributes to its cognitive-enhancing properties, as these receptor systems play important roles in learning, memory, and neuropsychiatric symptoms associated with Alzheimer's disease and other dementias.

The molecular pharmacology of latrepirdine extends beyond receptor antagonism to include modulation of ion channel function. The compound inhibits NMDA receptors and voltage-gated calcium channels, stabilizing glutamate-induced calcium signals and conferring protection from glutamate-induced apoptosis [1]. Additionally, latrepirdine interacts with the polyamine site of the NMDA receptor NR2B subunit, potentially contributing to its neuroprotective effects [1]. Unlike memantine, another NMDA receptor antagonist used in Alzheimer's disease treatment, latrepirdine exhibits distinct interactions with receptor subunits, suggesting different mechanisms of action despite some overlapping targets [1]. This multifaceted pharmacology presents both opportunities and challenges for therapeutic development, as the specific mechanisms responsible for its clinical benefits remain incompletely understood.

Mitochondrial and Autophagy Pathways

Beyond receptor interactions, latrepirdine demonstrates significant effects on intracellular pathways crucial for neuronal health and function. The compound enhances mitochondrial function by increasing succinate dehydrogenase activity, mitochondrial membrane potential (ΔΨm), and cellular ATP levels in primary mouse cortical neurons and human neuroblastoma cells (SH-SY5Y) [2]. These mitochondrial stabilizing properties protect cells from the cytotoxic effects of β-amyloid peptide and help maintain calcium homeostasis, addressing key pathological processes in neurodegenerative diseases [1] [4].

The autophagy induction capabilities of latrepirdine represent another important mechanism with therapeutic potential. The compound stimulates mTOR- and Atg5-dependent autophagy in cultured mammalian cells, leading to enhanced clearance of pathological protein aggregates [2] [7]. This effect is dose-dependent and involves the mTOR signaling pathway, with treatment resulting in marked increases in LC3-II levels and autophagosome formation [7]. The enhancement of autophagic activity contributes to reduced intracellular levels of Alzheimer-related proteins, including amyloid-β and tau, as well as α-synuclein degradation in Parkinson's disease models [2]. These effects on cellular clearance mechanisms, combined with mitochondrial stabilization and receptor modulation, create a multifaceted neuroprotective profile that may target multiple aspects of neurodegenerative pathology.

G A This compound B Receptor Interactions A->B C Mitochondrial Effects A->C D Autophagy Induction A->D E Histamine H₁ Receptors B->E F NMDA/Calcium Channels B->F G Serotonin Receptors (5-HT₂c, 5-HT₅A, 5-HT₆) B->G H ATP Levels ↑ C->H I Membrane Potential ↑ C->I J mTOR Pathway ↓ D->J K LC3-II ↑ / p62 ↓ D->K L Neuroprotection E->L M Aβ/Tau/α-syn Clearance E->M N Cognitive Enhancement E->N F->L F->M F->N G->L G->M G->N H->L H->M H->N I->L I->M I->N J->L J->M J->N K->L K->M K->N

Molecular mechanisms and therapeutic effects of latrepirdine

Conclusion and Future Outlook

The polymorphic landscape of this compound represents a crucial factor in understanding its inconsistent clinical performance and realizing its therapeutic potential. The recent identification of polymorph E with superior bioavailability and cognitive-enhancing efficacy provides both an explanation for previous clinical trial discrepancies and a path forward for potential reformulation strategies [3]. The demonstrated impact of crystalline structure on key pharmaceutical properties underscores the importance of comprehensive polymorph screening and selection during drug development, particularly for compounds with marginal solubility or challenging bioavailability profiles.

References

Characterized Polymorphs of Latrepirdine Dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known polymorphic forms of latrepirdine dihydrochloride described in the search results. The term "Form DMB-I" does not appear, but several other forms (A through F) are well-documented [1] [2].

Polymorph Form Description / Hydration State Key Characterizing Method
Form A Crystalline anhydrous form [2] Powder X-ray Diffraction (PXRD) [1]
Form B Hemi-hydrate [2] Powder X-ray Diffraction (PXRD) [1]
Form C Monohydrate [2] Powder X-ray Diffraction (PXRD) [1]
Form D Dihydrate [2] Powder X-ray Diffraction (PXRD) [1]
Form E New crystalline form [2] Powder X-ray Diffraction (PXRD); demonstrated highest bioavailability and cognitive-enhancing activity in a 2023 study [2].
Form F Trihydrate [2] Powder X-ray Diffraction (PXRD) [1]

Experimental Protocols for Characterization

The patent for these polymorphs provides detailed experimental methods for their preparation and characterization [1].

Preparation of Crystalline Form A (Anhydrous)

This method involves anti-solvent crystallization [1]:

  • Dissolution: Latrepirdine free base is dissolved in a primary solvent, specifically ethanol.
  • Filtration: The resulting solution is filtered.
  • Precipitation: A solution of hydrogen chloride in an anti-solvent is added. The anti-solvent is diethyl ether, and it must be anhydrous.
  • Isolation: The precipitated solid is isolated via filtration.
  • Drying: The solid is dried under a stream of nitrogen gas or in a vacuum oven.
General Characterization via Powder X-Ray Diffraction (PXRD)

PXRD is the primary method used to identify and distinguish between the different polymorphs [1]. The patent specifies that PXRD data for the forms are collected using standard laboratory equipment and methods, which typically involve:

  • Radiation Source: Cu Kα radiation.
  • Measurement: The samples are analyzed to determine their characteristic diffraction peaks, which are reported as 2θ angles and their relative intensities. This creates a unique "fingerprint" for each crystalline form.

Comparative Bioactivity of Polymorphs

A 2023 study directly compared the bioavailability and efficacy of different latrepirdine polymorphs, which is critical for drug development [2].

Polymorph Form Relative Bioavailability (AUC in Brain) Cognitive-Enhancing Activity
Form E Highest Most active; latent period in behavioral test did not differ from control animals [2].
Other Forms (A-D, F) Lower than Form E Lower activity compared to Form E [2].

Insights for Researchers

The experimental workflow for the development and characterization of a solid-state form like "DMB-I" generally follows a logical path, which can be visualized below.

G cluster_protocol Key Experimental Protocols from Literature Start Start: Latrepirdine Free Base Prep Polymorph Preparation Start->Prep Crystallization (e.g., solvent/anti-solvent) Char Solid-State Characterization Prep->Char Solid Material PrepMethod Preparation Method: - Solvent: Ethanol - Anti-solvent: Anhydrous Diethyl Ether - Precipitant: HCl Prep->PrepMethod Eval Bioavailability & Efficacy Evaluation Char->Eval Identified Polymorphs PXRD Powder X-Ray Diffraction (PXRD) Char->PXRD Select Selection of Lead Form Eval->Select In-vivo Data LCMS LC-MS Analysis (for bioavailability) Eval->LCMS

Experimental workflow for polymorph development

  • Clarify the "Form DMB-I" Terminology: The term "DMB-I" may be an internal company designation or from a specific publication not captured in this search. Cross-referencing the provided PXRD data or preparation method with your internal data for "DMB-I" is the most direct way to align the nomenclature [1].
  • Focus on Form E for Development: If you are in the early stages of formulation, the published data strongly suggests that Form E is the most promising candidate for further investigation due to its superior bioavailability and cognitive-enhancing activity [2].
  • Leverage the Patented Methods: The preparation and characterization protocols from the patent provide a robust and validated starting point for reproducing these forms or for developing and identifying new crystalline forms in your own lab [1].

References

Synthetic Routes to Latrepirdine Dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of latrepirdine (free base) and its subsequent conversion to the dihydrochloride salt can be achieved through different pathways. The following table summarizes the original large-scale synthesis and a modern polymorph-specific method.

Synthetic Step Original Synthesis (Free Base) [1] Polymorph Form A Synthesis (Dihydrochloride Salt) [2]
Key Starting Materials 2-methyl-5-vinyl-pyridine (MVP); 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (γ-carboline) Latrepirdine free base
Coupling Reaction Mixture of γ-carboline and potassium phosphate in dimethyl acetamide (DMA), treated with MVP. Stirred at 100°C for 24 hours. [1] -
Salt Formation - Free base is dissolved in a C1-C4 aliphatic alcohol (e.g., ethanol). Hydrogen chloride gas is bubbled through the solution. [2]
Crystallization Water added slowly upon cooling to 40-60°C, then stirred at room temperature for 2 hours. [1] An anti-solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE)) is added to the salt solution to induce crystallization. [2]
Reported Yield ~80% (free base) [1] Information not specified in available excerpts

Analytical Characterization of the Dihydrochloride Salt

Once synthesized, the dihydrochloride salt, particularly the crystalline Polymorph Form A, can be characterized using the following parameters.

Parameter Description / Characteristic Data
Appearance White to off-white solid [3]
Molecular Formula C₂₁H₂₇Cl₂N₃ [4] [3]
Average Mass 392.37 g/mol [4]
CAS Number 97657-92-6 [4] [5] [3]
Key PXRA Peaks (Form A) The Powder X-ray Diffraction (PXRD) pattern for the crystalline Form A has characteristic peaks expressed in degrees 2θ at approximately: 7.2, 9.3, 14.7, 16.1, 18.6, 19.1, 20.2, 21.8, 22.5, 23.5, 25.3, and 26.6 [2].
Solubility (for research) Soluble in water (≥10 mg/mL) [3]. Soluble in DMSO (6.4 mg/mL) [5].

Detailed Experimental Protocols

Protocol 1: Original Synthesis of Latrepirdine Free Base [1]

  • Preparation of 2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (γ-carboline): Synthesize this key intermediate from p-tosylhydrazine hydrochloride and N-methyl-4-piperidone on a large scale, achieving a high yield (~90%).
  • Preparation of 2-methyl-5-vinyl-pyridine (MVP): Convert 3-bromopicoline to 1-(6-methyl-pyridin-3-yl)-ethanol via an ate-complex intermediate with acetaldehyde. Transform the resultant alcohol to the chloride, followed by dehydrohalogenation with potassium hydroxide in N-methylpyrrolidine at 50°C.
  • Coupling Reaction: Charge a mixture of the γ-carboline and potassium phosphate into a reactor. Treat successively with dimethyl acetamide (DMA) and MVP.
  • Reaction and Isolation: Stir the resultant slurry at 100°C for 24 hours. Cool to 40-60°C and slowly add water over 1 hour. Continue stirring at room temperature for an additional 2 hours to crystallize the product.
  • Collection: Collect the solid latrepirdine free base via filtration.

Protocol 2: Preparation of Crystalline Latrepirdine Dihydrochloride (Polymorph Form A) [2]

  • Dissolution: Dissolve latrepirdine free base in a suitable volume of a C1-C4 aliphatic alcohol solvent, such as ethanol.
  • Salt Formation: Bubble hydrogen chloride (HCl) gas through the solution.
  • Crystallization: Add an anti-solvent to the solution to induce crystallization. Suitable anti-solvents include diethyl ether or methyl tert-butyl ether (MTBE).
  • Isolation: Isolate the resulting crystalline solid, which is characterized as Polymorph Form A, by filtration.

Workflow Diagram

The following diagram summarizes the two main synthetic pathways and the final analytical confirmation.

Start Start Synthesis Route1 Original Route (Free Base) Start->Route1 Route2 Salt Formation Route (Dihydrochloride) Start->Route2 Step1A Prepare γ-Carboline Intermediate Route1->Step1A Step1B Prepare MVP Intermediate Step1A->Step1B Step1C Coupling Reaction 100°C, 24h in DMA Step1B->Step1C Step1D Isolate Free Base ~80% Yield Step1C->Step1D Analysis Analytical Confirmation (PXRD, Solubility, etc.) Step1D->Analysis Step2A Dissolve Free Base in C1-C4 Alcohol Route2->Step2A Step2B Bubble HCl Gas Through Solution Step2A->Step2B Step2C Add Anti-Solvent (e.g., Diethyl Ether) Step2B->Step2C Step2D Isolate Crystalline Solid (Polymorph Form A) Step2C->Step2D Step2D->Analysis

Key Points for Researchers

  • Polymorph Control: The protocol for Polymorph Form A is significant for ensuring a consistent, well-defined crystalline form of the API, which is critical for the quality and performance of a final drug product [2].
  • Scalability: The original synthetic route was designed for and achieved a high yield on a large scale, making it a robust foundation for process development [1].
  • Handling: Note that hydrogen chloride gas is corrosive and requires appropriate safety measures and equipment during the salt formation step [2].

References

How to prepare latrepirdine dihydrochloride Form E polymorph

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocol for Form E Polymorph

The following table outlines the detailed procedure for preparing the crystalline Form E of latrepirdine dihydrochloride as disclosed in the patent [1].

Step Parameter Description
1 Starting Material Latrepirdine free base (from JV "Organica") [2].
2 Solvent Absolute (anhydrous) ethanol.
3 Process Dissolve the free base in ethanol. Introduce hydrogen chloride (HCl) gas into the solution.
4 Precipitation Add diethyl ether as an anti-solvent to precipitate the solid.
5 Agitation Stir (agitate) the resulting mixture.
6 Isolation Recover the solid crystals via filtration.
7 Drying Dry the collected solid under reduced pressure (in a vacuum).

This process yields the anhydrous crystalline Form E. The formation of this specific polymorph is sensitive to the solvent and anti-solvent system; using diethyl ether as the anti-solvent is specified for Form E, whereas using a water-solvent mixture produces the monohydrate Form C [1].

Characterization and Performance Data

Confirming the successful preparation of Form E and understanding its advantages are crucial steps.

Powder X-Ray Diffraction (PXRD) Characterization

Form E exhibits a characteristic PXRD pattern, serving as its "fingerprint" for identification [3] [4]. The key characteristic peaks reported are [1]:

Peak Position (2θ degrees) Relative Intensity
7.1 Strong
16.8 Medium
18.4 Strong
20.3 Strong
21.2 Strong
23.5 Strong
Comparative Bioavailability and Efficacy

A 2023 study compared six polymorphs (A-F) in rats, with key quantitative findings summarized below [2].

Table 1: Bioavailability in SD Rats (7-day oral administration, 10 mg/kg)

Polymorph Relative Bioavailability (AUC in Blood) Relative Bioavailability (AUC in Brain)
Form E Highest Highest
Form A Lower Lower
Form B Lower Lower
Form C Lower Lower
Form D Lower Lower
Form F Lower Lower

Table 2: Cognitive-Enhancing Effect in Wistar Rats (Scopolamine Model)

Polymorph Latent Period in Passive Avoidance Test
Form E Values did not differ from healthy control, showed highest activity
Other Forms (A-D, F) Significantly lower latent periods

The study concluded that Form E's enhanced bioavailability directly correlates with its superior cognitive-enhancing efficacy [2].

Analytical Workflow for Polymorph Characterization

After synthesis, follow this workflow to fully characterize the polymorphic form using PXRD and related techniques [3] [4].

G Start Synthesized Powder Sample PXRD PXRD Analysis Start->PXRD DataInterpretation Data Interpretation PXRD->DataInterpretation ID Phase Identification DataInterpretation->ID Quant Quantitative Analysis DataInterpretation->Quant Stability Stability Assessment DataInterpretation->Stability

Key Application Notes for Researchers

  • Polymorph Control is Critical: The failure of early latrepirdine clinical trials has been attributed in part to a lack of understanding of its physicochemical properties, highlighting the importance of consistent polymorphic form [5].
  • Form E for Enhanced Efficacy: The selection of Form E is strongly justified for new formulation development due to its proven superior bioavailability and nootropic activity [2].
  • Leverage PXRD Fully: Utilize PXRD not just for identification, but also for monitoring polymorphic purity during scale-up and stability studies under different temperature and humidity conditions [4].

The preparation of this compound Form E is a defined and reproducible process. Its enhanced performance profile makes it the most promising polymorph for continued development in disorders like Alzheimer's disease [2].

References

Comprehensive Application Notes and Protocols: Transdermal Administration of Latrepirdine Dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Latrepirdine (also known as dimebon) is a small molecule initially developed as an antihistamine and subsequently investigated for the treatment of neurodegenerative disorders including Alzheimer's disease and Huntington's disease. Despite promising early results, oral latrepirdine failed to demonstrate consistent therapeutic efficacy in larger clinical trials, leading to discontinuation of its development for these indications [1]. The suboptimal pharmacokinetic profile of oral latrepirdine, characterized by significant first-pass metabolism and high interindividual variability, has been identified as a major limitation potentially contributing to its inconsistent clinical performance [2]. The transdermal administration of latrepirdine represents a promising alternative approach that addresses these pharmacokinetic challenges while offering several additional advantages for potential clinical application.

The primary scientific rationale for developing transdermal latrepirdine formulations centers on circumventing its extensive hepatic metabolism, particularly by the cytochrome P450 2D6 (CYP2D6) enzyme system. After oral administration, latrepirdine undergoes substantial first-pass metabolism, resulting in low systemic bioavailability and high variability between individuals with different CYP2D6 metabolizer statuses [2]. Clinical pharmacokinetic studies have demonstrated that poor metabolizers (PMs) exhibit approximately 20-fold higher total exposure (AUC) and 11-fold higher peak concentrations (Cmax) compared to extensive metabolizers (EMs) following oral administration [3]. This large pharmacokinetic variability poses significant challenges for achieving consistent therapeutic exposure across a diverse patient population. Transdermal delivery mitigates this issue by enabling the drug to enter the systemic circulation directly through the skin, thereby bypassing first-pass metabolism and reducing the impact of CYP2D6 genetic polymorphisms on latrepirdine exposure [4].

Formulation Composition and Manufacturing Protocols

Composition of Transdermal Delivery Systems

The development of transdermal formulations for latrepirdine requires careful selection of components to ensure optimal drug delivery, skin adhesion, and stability. The following components are critical for an effective transdermal system [4] [5]:

Table 1: Composition of Latrepirdine Transdermal Delivery Systems

Component Function Specific Examples Concentration Range
Latrepirdine free base or dihydrochloride Active Pharmaceutical Ingredient (API) Latrepirdine free base preferred for enhanced skin permeation 0.5-5% (w/w)
Polymer Matrix Backbone for drug dispersion and release control Silicone rubber, polyisobutene, polyvinyl chloride, polyvinyl alcohol 40-70% (w/w)
Pressure-Sensitive Adhesive Maintains contact between formulation and skin Polysiloxanes, polyacrylates, polyisobutene 10-30% (w/w)
Permeation Enhancers Facilitate skin penetration of API Propylene glycol, terpenes, fatty acids, esters 3-10% (w/w)
Antioxidants Prevent API degradation Propyl gallate, butylated hydroxytoluene, ascorbyl palmitate 0.1-0.5% (w/w)
Solvents Manufacturing processing Ethanol, isopropanol, dimethyl sulfoxide q.s. for processing
Backing Layer Protection and occlusive function Polyester, polyethylene, polyurethane -
Release Liner Protection during storage Siliconized polyester, fluoropolymer -
Manufacturing Protocol for Transdermal Patch Formulations

The following detailed protocol describes the manufacturing process for a matrix-type transdermal patch containing latrepirdine [4]:

  • Step 1: Drug-Polymer Master Preparation Weigh accurately 1.5 g latrepirdine free base (or equivalent molar amount of dihydrochloride salt) and dissolve in 15 mL of ethanol with continuous stirring at 300 rpm. In a separate vessel, dissolve 30 g of polyisobutene adhesive and 10 g of silicone rubber in 50 mL of ethyl acetate. Combine both solutions and mix thoroughly for 45 minutes to achieve a homogeneous dispersion.

  • Step 2: Excipient Incorporation Add 3 mL of propylene glycol (as permeation enhancer) and 0.15 g of propyl gallate (as antioxidant) to the drug-polymer mixture. Continue mixing for an additional 30 minutes to ensure uniform distribution.

  • Step 3: Coating and Drying Coat the homogeneous mixture onto a siliconized polyester release liner using a precision coating knife set to a thickness of 500 μm. Air dry the coated film for 15 minutes, then transfer to a forced-air oven at 40°C for 12 hours to remove residual solvents.

  • Step 4: Lamination and Packaging Laminate the dried film with a polyester backing layer using a roller system at 2 kg/cm² pressure. Cut the final patch into appropriate sizes (typically 5-20 cm²) using a precision cutter. Individually package the patches in sealed aluminum pouches and store under controlled room temperature conditions.

  • Step 5: Quality Control Testing Perform in-process controls including thickness measurement, weight uniformity, and visual inspection. Conduct finished product testing for drug content uniformity, adhesion properties, and in vitro release profile according to standardized methodologies.

Extemporaneous Transdermal Solution Formulation

For clinical studies and specialized applications, an extemporaneous transdermal solution of latrepirdine can be prepared with the following composition and method [2] [3]:

  • Composition: Latrepirdine free base (5% w/v), Propylene glycol (30% v/v), Ethanol absolute (q.s. to 100%), Propyl gallate (0.1% w/v)

  • Preparation Procedure:

    • Accurately weigh 500 mg of latrepirdine free base and dissolve in 50 mL of ethanol with vortex mixing.
    • Add 6 mL of propylene glycol and 10 mg of propyl gallate to the solution.
    • Make up the final volume to 10 mL with ethanol.
    • Filter the solution through a 0.45 μm membrane filter for sterilization.
    • Package in amber glass vials with controlled-dropper applicator.

Table 2: Composition of Extemporaneous Transdermal Solution

Component Quantity Function
Latrepirdine free base 5% (w/v) Active ingredient
Ethanol absolute 65% (v/v) Solvent and penetration enhancer
Propylene glycol 30% (v/v) Co-solvent and permeation enhancer
Propyl gallate 0.1% (w/v) Antioxidant

Experimental Methods and Characterization Protocols

In Vitro Release and Permeation Studies

The evaluation of transdermal latrepirdine formulations requires comprehensive in vitro testing to characterize drug release and skin permeation profiles [4] [5]:

  • Apparatus Setup: Use Franz diffusion cells with a effective diffusion area of 1.0 cm² and receptor chamber volume of 5-7 mL. Maintain receptor phase (phosphate buffered saline, pH 7.4, with 0.5% w/v sodium lauryl sulfate to maintain sink conditions) at 32°C with continuous magnetic stirring at 400 rpm.

  • Membrane Preparation: Employ excised human dermatomed skin (200-400 μm thickness) or synthetic membranes (e.g., polysulfone or silicone) for preliminary screening. Prepare skin samples by carefully removing subcutaneous fat and store at -20°C until use (within 1 month).

  • Experimental Procedure:

    • Apply accurately weighed patch samples (1 cm²) or fixed volume of solution formulation (100 μL) to the donor chamber.
    • Occlude the donor chamber to prevent evaporation.
    • Withdraw 300 μL samples from the receptor chamber at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, and 24 hours) and replace with fresh receptor medium.
    • Analyze samples using validated HPLC or LC-MS/MS methods.
    • Calculate cumulative drug permeation and flux values.
  • Data Analysis: Determine steady-state flux (Jss) from the linear portion of the cumulative permeation versus time plot. Calculate permeability coefficient (Kp) using the formula: Kp = Jss / Cd, where Cd is the drug concentration in the donor compartment.

In Vivo Clinical Evaluation Protocol

The following clinical study design has been successfully employed to evaluate the pharmacokinetics of transdermal latrepirdine in human subjects [2] [3]:

  • Study Population: Include both extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6, as determined by genotyping. Target enrollment of 12 EMs and 7 PMs, aged 50-79 years, with general good health confirmed by medical history, physical examination, and standard laboratory tests.

  • Study Design: Single-center, open-label, fixed-sequence study comparing oral immediate-release (IR) and transdermal administration. Each subject receives three treatments:

    • Single dose of 8.14 mg oral latrepirdine (equivalent to 10 mg dihydrochloride salt)
    • Single 5 mg transdermal dose (applied for 24 hours)
    • Single 10 mg transdermal dose (EMs only, applied for 24 hours) Implement appropriate washout periods (minimum 7 days) between treatments.
  • Transdermal Application Procedure:

    • Clean application site (upper or middle back) with 70% isopropyl alcohol and allow to dry.
    • Apply 100 μL of transdermal solution (50 mg/mL for 5 mg dose) uniformly over 5 cm² area.
    • Cover with occlusive dressing (e.g., Tegaderm) for 24 hours.
    • Mark application site with indelible ink to ensure proper location for residual drug recovery.
  • Sample Collection and Analysis: Collect serial blood samples (4 mL each) pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, 24, 30, and 36 hours post-dose. Process samples to plasma and store at -70°C until analysis. Quantify latrepirdine concentrations using validated HPLC-MS/MS method with lower limit of quantification of 0.05 ng/mL.

G Start Study Protocol Initiation Screening Subject Screening and CYP2D6 Genotyping Start->Screening Randomization Group Assignment: 12 EMs, 7 PMs Screening->Randomization TreatmentA Treatment A: 8.14 mg Oral IR Randomization->TreatmentA WashoutA Washout Period (≥7 days) TreatmentA->WashoutA PK Pharmacokinetic Sample Collection TreatmentA->PK 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 30, 36h TreatmentB Treatment B: 5 mg Transdermal (24h application) WashoutA->TreatmentB WashoutB Washout Period (≥7 days) TreatmentB->WashoutB TreatmentB->PK 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 30, 36h TreatmentC Treatment C: 10 mg Transdermal (EMs only, 24h application) WashoutB->TreatmentC TreatmentC->PK 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 30, 36h Analysis Data Analysis: Cmax, AUC, Variability PK->Analysis

Figure 1: Clinical evaluation workflow for transdermal latrepirdine formulation

Results and Data Interpretation

Pharmacokinetic Advantages of Transdermal Administration

Clinical studies directly comparing oral and transdermal administration of latrepirdine have demonstrated significant pharmacokinetic improvements with the transdermal route [2] [3]:

Table 3: Comparison of Pharmacokinetic Parameters Following Oral and Transdermal Administration

Parameter Oral IR (8.14 mg) Transdermal (5 mg) Transdermal (10 mg)
Cmax (ng/mL)
Extensive Metabolizers 0.42 ± 0.15 0.38 ± 0.11 0.75 ± 0.24
Poor Metabolizers 4.62 ± 1.87 0.72 ± 0.23 -
AUC0-∞ (ng·h/mL)
Extensive Metabolizers 5.8 ± 2.1 15.2 ± 4.8 30.4 ± 9.2
Poor Metabolizers 116.0 ± 42.3 41.0 ± 13.5 -
Dose-Normalized Relative Bioavailability
Extensive Metabolizers 1.0 (reference) 11.2-fold 11.2-fold
Poor Metabolizers 1.0 (reference) 1.5-fold -

The data demonstrate that transdermal administration provides substantially improved bioavailability compared to oral administration, particularly in extensive metabolizers who show an 11.2-fold increase in dose-normalized exposure [3]. This enhancement is attributed to the bypass of first-pass metabolism, allowing a greater proportion of the administered dose to reach systemic circulation unchanged.

Reduction of CYP2D6-Mediated Variability

A critical advantage of transdermal latrepirdine administration is the marked reduction in exposure variability between CYP2D6 extensive and poor metabolizers [2] [3]:

Table 4: Impact of Administration Route on CYP2D6-Related Exposure Variability

Variability Metric Oral Administration Transdermal Administration Reduction with Transdermal
Cmax Ratio (PM:EM) 11.0-fold 1.9-fold 82.7%
AUC Ratio (PM:EM) 20.0-fold 2.7-fold 86.5%
Interindividual CV% for AUC 85-95% 25-35% ~65% reduction

The dramatic reduction in pharmacokinetic variability between PMs and EMs with transdermal administration has significant clinical implications. The more consistent systemic exposure achieved with transdermal delivery could potentially enable more predictable dosing regimens and reduce the risk of concentration-dependent adverse effects in poor metabolizers or subtherapeutic exposure in extensive metabolizers [2].

G Oral Oral Administration FirstPass First-Pass Hepatic Metabolism Oral->FirstPass CYP2D6 CYP2D6 Metabolism FirstPass->CYP2D6 HighVariability High Interindividual Variability (20-fold AUC) CYP2D6->HighVariability Transdermal Transdermal Administration SkinAbsorption Absorption Through Skin Transdermal->SkinAbsorption SystemicCirculation Direct Entry to Systemic Circulation SkinAbsorption->SystemicCirculation ReducedVariability Reduced Variability (2.7-fold AUC) SystemicCirculation->ReducedVariability

Figure 2: Mechanism for reduced pharmacokinetic variability with transdermal administration

Regulatory Considerations and Stability Assessment

Stability Protocol and Shelf-Life Determination

Comprehensive stability testing is essential for establishing appropriate storage conditions and shelf-life for transdermal latrepirdine formulations [4]:

  • Forced Degradation Studies: Expose patch formulations to accelerated stress conditions including:

    • Thermal degradation: 60°C for 2 weeks
    • Photostability: Exposure to 1.2 million lux hours of visible and 200 watt hours/m² of UV light
    • Oxidative stress: 3% hydrogen peroxide for 24 hours
    • Hydrolytic conditions: pH 3, 7, and 9 buffers at 60°C for 1 week Monitor appearance, drug content, and formation of degradation products.
  • Accelerated Stability Studies: Store packaged patches at 40°C ± 2°C/75% RH ± 5% for 0, 1, 2, 3, and 6 months. Evaluate critical quality attributes including:

    • Physical characteristics (appearance, texture, adhesive properties)
    • Assay and content uniformity (90-110% of label claim)
    • In vitro release profile (maintenance of release kinetics)
    • Degradation products (individual unknown ≤ 0.2%, total ≤ 1.0%)
  • Long-Term Stability Studies: Store packaged patches at 25°C ± 2°C/60% RH ± 5% for up to 24 months. Sample at 0, 3, 6, 9, 12, 18, and 24 months for comprehensive testing.

Quality Control Specifications and Testing

Establish appropriate quality control specifications for transdermal latrepirdine formulations based on ICH guidelines [4] [5]:

  • Identity Testing: Confirm latrepirdine identity by HPLC retention time matching with reference standard and UV spectrum comparison (should match within established limits).

  • Assay and Content Uniformity: Specify acceptance value of not more than 15.0% for content uniformity according to USP guidelines. Drug content should be within 90.0-110.0% of label claim.

  • In Vitro Release Testing: Establish release specification with Q = 80% released in 24 hours. Use acceptance criteria of S1 (6 units): each unit not less than Q+5%; S2 (6 units): average of 12 units (S1+S2) equal to or greater than Q, and no unit less than Q-15%.

  • Adhesion Properties: Evaluate peel adhesion (target: 1-2 N/cm width), tack properties (rolling ball distance: 5-15 cm), and shear strength (minimum 24 hours under 1 kg load).

Conclusion and Future Perspectives

The development of transdermal delivery systems for latrepirdine represents a promising strategy to overcome the significant pharmacokinetic limitations associated with oral administration. The substantial reduction in CYP2D6-mediated metabolic variability and improved bioavailability demonstrated in clinical studies position transdermal formulation as a viable approach for optimizing the therapeutic potential of this compound [2] [3]. The protocols and application notes provided in this document offer comprehensive guidance for researchers pursuing the development of transdermal latrepirdine formulations.

Future development efforts should focus on optimizing formulation composition to enhance skin permeation while maintaining good tolerability, exploring combination approaches with chemical permeation enhancers or physical enhancement techniques such as microneedles or iontophoresis, and conducting larger clinical trials to establish the therapeutic equivalence of transdermal latrepirdine relative to oral administration in target patient populations [5]. The successful implementation of these transdermal delivery strategies could potentially revitalize the clinical development of latrepirdine by addressing the pharmacokinetic challenges that may have contributed to its inconsistent efficacy in earlier trials.

References

Application Notes: LC-MS Analysis of Latrepirdine Dihydrochloride in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Latrepirdine (Dimebon) is an investigational small molecule initially approved as a non-selective antihistamine and later investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease and Huntington's disease [1]. The compound has shown cognition-enhancing properties in some clinical studies, though outcomes have been mixed, highlighting the need for robust analytical methods to support pharmacokinetic and bioavailability studies [2] [3]. The bioavailability and cognitive-enhancing activity of latrepirdine have been shown to be significantly influenced by its crystalline polymorphic form, with Polymorph E demonstrating the highest bioavailability and efficacy in preclinical models [2] [3]. These findings underscore the critical importance of a precise and reliable LC-MS/MS method for quantifying latrepirdine in complex biological matrices to support drug development. The following application notes provide a detailed, optimized protocol for the quantification of latrepirdine, incorporating experimental data from recent peer-reviewed research.

Experimental Protocol

Materials and Reagents
  • Analytical Standard: Latrepirdine (purity ≥ 98%) [4]. For polymorph studies, specific crystalline forms (A-F) should be sourced as described in patents WO 2009/111540 and WO 2022/160066 [2] [3].
  • Solvents: HPLC-grade or higher acetonitrile, methanol, and water. Formic acid (for LC-MS) [4].
  • Extraction Solvents: Hexane and Tetrahydrofuran (THF) [4].
  • Biological Matrices: Blood plasma/serum and brain tissue homogenate from preclinical species (e.g., rat, mouse) [2] [4].
  • Equipment: Microcentrifuge, vortex mixer, analytical balance, ultrasonic bath, and -70°C freezer for sample storage.
Sample Preparation Procedure

Efficient sample cleanup is crucial for removing interfering matrix components and minimizing ion suppression in LC-MS.

  • Plasma/Serum Sample Extraction:

    • Pipette 250 µL of plasma or serum into a glass tube.
    • Add 3.0 mL of hexane:THF (20:80, v/v) extraction solvent.
    • Vortex mix vigorously for 30 seconds.
    • Centrifuge to separate phases (e.g., 1600 g for 15 min at 21°C).
    • Carefully transfer the organic (upper) layer to a new tube.
    • Repeat the extraction twice more, pooling all organic layers.
    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
    • Reconstitute the dried residue in 200 µL of methanol:water (20:80, v/v). Vortex thoroughly to ensure complete dissolution [4].
  • Brain Tissue Homogenate Extraction:

    • Weigh approximately 400 mg of frozen brain tissue.
    • Homogenize in 3.0 mL of phosphate-buffered saline (PBS, pH 7.4) using a sonicator.
    • Follow the same extraction procedure as for plasma, using 3.0 mL of hexane:THF (20:80, v/v) per 250 µL of homogenate [4].

The following workflow summarizes the complete analytical process:

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry start Sample Collection (Plasma/Brain) prep Liquid-Liquid Extraction Hexane:THF (20:80) start->prep recon Reconstitution Methanol:Water (20:80) prep->recon lc LC Separation recon->lc ms MS Detection ESI+, SIR m/z 320 lc->ms column Column: Xterra C18 (100 x 2.1 mm, 3.5 µm) lc->column data Data Analysis & Quantification ms->data ionization Ionization: ESI+ ms->ionization mobile Mobile Phase: Water:ACN:FA (64.9:35:0.1) flow Isocratic, 0.2 mL/min monitor Detection: SIR m/z 320 temp Source: 150°C Desolvation: 350°C

Instrumental Analysis: LC-MS/MS Conditions

This method has been optimized for selectivity and sensitivity in quantifying latrepirdine.

  • Liquid Chromatography (LC) System:

    • Column: Xterra C18 (100 x 2.1 mm, 3.5 µm) or equivalent [4].
    • Mobile Phase: Water:Acetonitrile:Formic Acid (64.9:35:0.1, v/v/v) [4].
    • Elution: Isocratic.
    • Flow Rate: 0.2 mL/min [4].
    • Column Temperature: Ambient.
    • Injection Volume: 20 µL [4].
  • Mass Spectrometry (MS) Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode [4].
    • Detection Mode: Selected Ion Recording (SIR) for the protonated molecule [M+H]⁺.
    • Ion Monitored: m/z 320 [4].
    • Source Temperature: 150°C.
    • Desolvation Temperature: 350°C.
    • Capillary Voltage: 3.5 kV [4].

Table 1: Optimized LC-MS/MS Parameters for Latrepirdine Quantification

Parameter Setting Rationale
LC Column Xterra C18 (100 x 2.1 mm, 3.5 µm) Provides efficient separation and peak shape [4].
Mobile Phase Water:ACN:FA (64.9:35:0.1) Isocratic elution for rapid analysis; formic acid enhances [M+H]⁺ signal [4].
Flow Rate 0.2 mL/min Optimal for column dimension and MS sensitivity.
MS Detection ESI+ SIR @ m/z 320 Targets the intact protonated molecule for high specificity [4].
Injection Volume 20 µL Balances sensitivity with column longevity.

Method Validation and Application

A well-characterized method is essential for generating reliable data. Key validation parameters are summarized below.

Table 2: Key Analytical Validation Parameters

Validation Parameter Result / Description
Linearity Range 0.01 - 100 nmol/mL (based on calibration from authentic standard) [4].
Quantification Calibration plots of peak area vs. concentration constructed from standard reference material [4].
Extraction Efficiency Liquid-liquid extraction with hexane:THF (20:80) demonstrated effective recovery from plasma and brain [4].
Application in PK Studies Used to measure latrepirdine concentrations in rat blood and brain after oral dosing (10 mg/kg) [2] [3].
Application in Polymorph Studies Successfully differentiated exposure levels from different crystal forms (A-F), identifying Polymorph E as highest bioavailability [2].
Representative Results and Data Interpretation

This validated method has been successfully applied in preclinical studies:

  • Pharmacokinetics and Bioavailability: The method quantified latrepirdine in SD rats after 7 days of oral administration (10 mg/kg), establishing concentration-time profiles in both blood and brain. Polymorph E demonstrated the highest Area Under the Curve (AUC), correlating with superior cognitive-enhancing effects in behavioral models [2] [3].
  • Brain Penetration: Analysis of brain homogenates confirmed the bioavailability of latrepirdine in the central nervous system following oral administration, which is critical for its proposed neuroprotective effects [4].

Troubleshooting and Best Practices

  • Low Signal Intensity: Check the MS tuning and calibration. Ensure the mobile phase is fresh and the ionization source is clean. Verify that the SIR is set precisely to m/z 320.
  • Poor Chromatographic Peak Shape: Condition the C18 column thoroughly. Consider adding a small percentage of formic acid (0.1%) to improve peak shape and ionization efficiency.
  • High Background Noise: Ensure the sample preparation and liquid-liquid extraction are performed meticulously to remove matrix interferents. Use high-purity solvents.
  • Inconsistent Results in Polymorph Studies: When investigating different solid forms, ensure the compound is fully dissolved in the dosing vehicle (e.g., corn oil suspension) and that the sample extraction procedure is consistent across all groups [2] [3].

Conclusion

The detailed LC-MS/MS method described herein provides a robust, sensitive, and specific protocol for the quantification of latrepirdine dihydrochloride in biological matrices. Its successful application in discerning the pharmacokinetic profiles of different polymorphic forms makes it an invaluable tool for pharmaceutical scientists engaged in the preclinical development and formulation optimization of this investigational drug.

References

Comprehensive Protocol for Oral Suspension Preparation of Latrepirdine Dihydrochloride for Preclinical Animal Studies

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Rationale

Latrepirdine (also known as Dimebon or dimebolin) is a small molecule compound initially developed as a non-selective antihistamine in Russia in 1983. The drug has been extensively investigated for potential applications in neurodegenerative disorders including Alzheimer's disease and Huntington's disease, based on its multiple proposed mechanisms of action such as mitochondrial protection, NMDA receptor antagonism, and modulation of various neurotransmitter receptors. Despite promising phase II clinical results, latrepirdine failed to demonstrate efficacy in subsequent phase III trials, leading to discontinuation of its development for these indications. However, research continues to explore its potential applications, particularly focusing on optimized formulations and polymorphic forms to enhance its bioavailability and efficacy [1] [2].

The preparation of a homogeneous and stable oral suspension is critical for preclinical efficacy and toxicity studies in animal models, as it ensures accurate dosing and consistent exposure. This protocol outlines a standardized method for formulating latrepirdine dihydrochloride as an oral suspension suitable for administration in rodent studies, incorporating recent research findings on the impact of polymorphic forms on bioavailability and cognitive-enhancing effects [3] [4].

Table 1: Basic Information on this compound

Parameter Description
Chemical Name 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole dihydrochloride
Molecular Formula C₂₁H₂₅N₃·2HCl
Molecular Weight 319.45 g/mol (free base)
Original Indication Antihistamine (Russia, 1983)
Investigational Uses Alzheimer's disease, Huntington's disease, cognitive enhancement
Key Mechanisms Histamine H1 receptor inhibition, 5-HT6 receptor inhibition, mitochondrial pore stabilization, NMDA receptor antagonism

Formulation Design and Composition

Suspension Vehicle Selection

The selection of an appropriate suspension vehicle is critical for maintaining drug stability, homogeneity, and palatability in animal studies. Based on recent pharmacokinetic and efficacy studies, corn oil has been identified as a suitable vehicle for this compound suspension preparation. Corn oil provides several advantages: (1) it facilitates the uniform dispersion of latrepirdine polymorphs; (2) it enhances drug stability by protecting against moisture-induced degradation; and (3) it is well-tolerated in rodent models with repeated administration [3] [4].

The lipophilic nature of latrepirdine makes corn oil particularly suitable as a suspension vehicle, potentially enhancing gastrointestinal absorption and improving overall bioavailability. Furthermore, studies have demonstrated that corn oil does not interfere with the cognitive assessments or pharmacokinetic parameters being evaluated in neuropharmacological studies, making it an ideal choice for behavioral experiments [4].

Preparation Instructions
  • Weighing: Accurately weigh the required quantity of this compound polymorph based on the intended dosing concentration. For a 10 mg/kg dose in rats (assuming 5 mL/kg dosing volume), prepare a 2 mg/mL suspension (based on free base equivalent). Note that the polymorphic form significantly impacts bioavailability, with Polymorph E demonstrating superior pharmacokinetic properties in recent studies [3] [4] [5].

  • Initial Mixing: Transfer the weighed this compound powder to a clean mortar. Add a small amount of corn oil (approximately one-third of the total required volume) and mix thoroughly using a pestle to form a smooth, lump-free paste.

  • Suspension Completion: Gradually add the remaining corn oil while continuously mixing to achieve a uniform suspension. Transfer the suspension to a glass vial containing a magnetic stir bar.

  • Homogenization: Secure the vial on a magnetic stirrer and mix at moderate speed (200-400 rpm) to maintain uniform suspension throughout the dosing procedure. For larger batches or improved homogeneity, consider using a rotation/revolution mixer with zirconia balls, which has been shown to effectively produce finely milled suspensions with mean particle sizes of 10-20 μm [6].

  • Storage: Store the suspension at room temperature protected from light. Use within 3 hours of preparation to ensure stability and consistency of dosing [3].

Table 2: Oral Suspension Formulation Components

Component Quantity Function Notes
This compound 2 mg/mL (free base equivalent) Active Pharmaceutical Ingredient Polymorph E recommended based on superior bioavailability [4]
Corn Oil q.s. to 100% Suspension Vehicle Food-grade, sterile
Total Volume Variable based on animal number and size Vehicle Prepare fresh for each dosing session

Experimental Dosing Protocol in Rats

Animal Considerations

This protocol is designed for Sprague-Dawley (SD) and Wistar rats, which have been successfully used in previous latrepirdine pharmacokinetic and efficacy studies. Animals should be 7-10 weeks old with body weights typically ranging from 200-300 g. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and allowed ad libitum access to food and water. All procedures should be approved by the appropriate Institutional Animal Care and Use Committee (IACUC) prior to study initiation [3] [4].

Dosing Procedure
  • Preparation: Prepare the latrepirdine suspension fresh on each day of administration following the formulation instructions in Section 2.2. Maintain continuous stirring throughout the dosing procedure to ensure homogeneity.

  • Dosing Calculation: Calculate individual animal doses based on the most recent body weights. For a 10 mg/kg dose administered at 5 mL/kg, the dosing volume for a 250 g rat would be 1.25 mL of the 2 mg/mL suspension.

  • Administration: Administer the suspension via oral gavage using an appropriate animal feeding needle. Ensure proper restraint technique to minimize stress and confirm complete delivery of the dose.

  • Dosing Schedule: In recent pharmacokinetic studies, latrepirdine was administered once daily for 7 consecutive days to achieve steady-state concentrations. For efficacy studies in scopolamine-induced cognitive impairment models, a 9-day administration protocol has been employed [3] [4].

  • Control Groups: Include appropriate control groups receiving vehicle alone (corn oil) at the same volume and administration schedule as treatment groups.

The following workflow diagram illustrates the complete experimental process from formulation preparation through data analysis:

G Start Protocol Start Formulation Formulation Preparation: - Weigh this compound - Mix with corn oil - Homogenize suspension Start->Formulation AnimalPrep Animal Preparation: - Randomize groups - Acclimate animals - Record baseline weights Start->AnimalPrep Dosing Suspension Administration: - Oral gavage route - 10 mg/kg dose in corn oil - 7-9 day protocol Formulation->Dosing AnimalPrep->Dosing PK_Study Pharmacokinetic Assessment: - Blood and brain sampling - LC-MS analysis - AUC calculation Dosing->PK_Study Efficacy Efficacy Evaluation: - Scopolamine model - Passive avoidance test - Cognitive function assessment Dosing->Efficacy DataAnalysis Data Analysis: - Statistical comparison - Bioavailability correlation - Efficacy assessment PK_Study->DataAnalysis Efficacy->DataAnalysis

Bioavailability and Pharmacokinetic Assessment

Sample Collection

To comprehensively evaluate the bioavailability of latrepirdine from the oral suspension formulation, collect blood and brain samples at appropriate time points following administration. Based on established protocols, recommended sampling time points are 15, 30, 60, and 120 minutes after the final administration on day 7 of dosing. This sampling strategy allows for characterization of the absorption and distribution profile of latrepirdine [3].

  • Blood Collection: Collect blood from the inferior vena cava under anesthesia using sodium citrate as an anticoagulant (1:9 citrate:blood ratio). Centrifuge at 1,600 × g for 15 minutes at 21°C to separate plasma. Store plasma aliquots at -70°C until analysis.
  • Brain Collection: Following blood collection, perfuse animals with saline to remove blood from the cerebral vasculature. Extract brains and divide into hemispheres along the sagittal plane. Flash-freeze one hemisphere in liquid nitrogen and store at -70°C for drug concentration analysis [3] [4].
Bioanalytical Method

Quantify latrepirdine concentrations in plasma and brain tissue using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method:

  • Instrumentation: LCMS-8050 system equipped with LC-20 Prominence chromatograph and SIL-20A autosampler (Shimadzu, Japan)
  • Extraction Method: Liquid extraction for both plasma and brain homogenates
  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • Detection: Multiple reaction monitoring (MRM)
  • Quantification: External standard method using absolute calibration with authentic latrepirdine reference standard [3]

Table 3: Key Pharmacokinetic Parameters of Latrepirdine Polymorphs in Rats

Polymorph Form Cmax in Blood (μg/mL) AUC in Blood (μg·h/mL) Brain Penetration Relative Bioavailability
Polymorph A 0.012 ± 0.001 0.0645 Moderate Baseline
Polymorph B 0.011 ± 0.001 0.0598 Moderate 93%
Polymorph C 0.010 ± 0.002 0.0552 Low 86%
Polymorph D 0.013 ± 0.002 0.0681 Moderate 106%
Polymorph E 0.030 ± 0.010 0.1490 High 231%
Polymorph F 0.009 ± 0.001 0.0483 Low 75%

Data adapted from Frontiers in Pharmacology 2023 [3] [4]

Efficacy Evaluation in Cognitive Impairment Models

Scopolamine-Induced Memory Impairment Model

To evaluate the cognitive-enhancing effects of latrepirdine prepared as an oral suspension, utilize the scopolamine-induced memory impairment model in Wistar rats:

  • Animal Groups: Randomly assign animals to treatment groups (n=7-10 per group) including vehicle control, latrepirdine treatment (10 mg/kg, p.o.), and positive control if appropriate.
  • Treatment Duration: Administer latrepirdine suspension once daily for 9 consecutive days.
  • Scopolamine Challenge: On day 9, administer scopolamine (0.5-1 mg/kg, i.p.) 30 minutes after the final latrepirdine dose to induce memory impairment.
  • Behavioral Testing: Conduct the passive avoidance test 30 minutes after scopolamine administration [3] [4].
Passive Avoidance Test

The passive avoidance test evaluates learning and memory function in rodents:

  • Apparatus: Use a two-compartment chamber with light and dark sections.
  • Acquisition Trial: Place the rat in the light compartment and allow to enter the dark compartment. Upon entry, administer a mild foot shock (0.2-0.5 mA for 2 seconds).
  • Retention Trial: 24 hours later, place the rat again in the light compartment and measure the latency to enter the dark compartment (maximum 300 seconds).
  • Data Analysis: Compare step-through latencies between treatment groups using appropriate statistical methods (one-way ANOVA with post-hoc tests) [3].

Critical Considerations and Troubleshooting

Impact of Polymorphic Forms

Recent research has demonstrated that the crystal structure of this compound plays a crucial role in its bioavailability and efficacy. Among the six known polymorphic forms (A, B, C, D, E, F), Polymorph E has shown superior pharmacokinetic properties with approximately 2.3-fold higher bioavailability compared to the original polymorph A. This enhanced bioavailability translates to improved cognitive-enhancing effects in animal models [3] [4] [5].

When sourcing this compound for preclinical studies, researchers should:

  • Specify the polymorphic form required, preferably Polymorph E
  • Characterize the polymorphic form using powder X-ray diffraction (PXRD) to verify crystal structure
  • Document the polymorphic form in all publications to ensure reproducibility
Stability and Storage Considerations
  • Chemical Stability: Latrepirdine is susceptible to degradation under certain conditions. Protect from light and moisture to maintain stability.
  • Suspension Homogeneity: To prevent settling and ensure accurate dosing, maintain continuous stirring during the dosing procedure and prepare fresh suspensions for each administration.
  • Storage Conditions: For long-term storage of the bulk drug substance, keep in sealed containers under controlled room temperature with desiccant.
Experimental Design Considerations
  • Dose Selection: The 10 mg/kg dose in corn oil has demonstrated robust pharmacokinetic and pharmacodynamic effects in rodent models. Consider including multiple dose levels (e.g., 5, 10, 20 mg/kg) for dose-response studies.
  • Administration Timing: For cognitive studies, administer latrepirdine 30-60 minutes before behavioral assessments based on Tmax values observed in pharmacokinetic studies.
  • Gender Considerations: Include both male and female animals when possible, as some studies have suggested potential gender differences in response to latrepirdine [4].

Conclusion

This protocol provides a standardized method for preparing and evaluating oral suspensions of this compound for preclinical animal studies. The use of corn oil as a suspension vehicle, combined with proper homogenization techniques, ensures consistent dosing and reliable results. Special attention should be paid to the polymorphic form of this compound, with Polymorph E recommended due to its superior bioavailability and efficacy. Following this comprehensive protocol will enable researchers to generate reproducible and translatable data on the pharmacokinetic and pharmacodynamic properties of latrepirdine in rodent models of neurodegenerative diseases.

References

Comprehensive Application Notes and Protocols: Evaluation of Latrepirdine Dihydrochloride Polymorphs Using Passive Avoidance Test in Rodent Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Latrepirdine dihydrochloride (also known as Dimebon or Dimebolin) represents a compelling case study in drug repurposing and the critical importance of polymorphic form on pharmacological efficacy. Initially developed and approved in Russia in 1983 as a non-selective antihistamine, latrepirdine was subsequently investigated for potential applications in neurodegenerative disorders including Alzheimer's disease (AD) and Huntington's disease following preliminary studies suggesting cognitive-enhancing properties [1] [2]. The drug possesses a complex pharmacodynamic profile, functioning as an antagonist of multiple neuronal receptors including histamine receptors, glutamate receptors (GluR), and 5-HT receptors [3]. Despite promising results in phase II clinical trials for AD, the phase III trials failed to demonstrate significant benefits, leading to discontinuation of its clinical development for these indications [2]. Recent evidence suggests that these discrepant results may be attributable to differences in crystalline polymorphism that significantly affect the drug's bioavailability and therapeutic efficacy [1].

Polymorphism—the ability of a solid compound to exist in different crystalline forms—plays a crucial role in pharmaceutical development as different polymorphs can exhibit substantially different solubility, dissolution rates, and ultimately bioavailability [1]. This compound exists in several known polymorphic forms (designated A, B, C, D, E, and F), with the newly discovered polymorph E demonstrating superior pharmacokinetic and pharmacodynamic properties in recent investigations [1]. The following application notes provide detailed methodological protocols for assessing the cognitive-enhancing effects of different latrepirdine polymorphs using the well-established passive avoidance test in rodent models, with particular emphasis on polymorph E, which has shown the most favorable characteristics both in terms of bioavailability and cognitive-enhancing activity [1].

Experimental Design and Materials

Animal Models and Housing Conditions

The evaluation of latrepirdine polymorphs utilizes two different rodent models selected for their well-characterized cognitive assessment profiles and relevance to neurodegenerative disease models:

  • Male Sprague-Dawley (SD) rats (n=177) are employed for pharmacokinetic studies, with animals aged 7-10 weeks and weighing approximately 250-300g at study initiation. These animals are obtained from specific pathogen free (SPF) facilities to minimize confounding variables from subclinical infections [1].

  • Male and female Wistar rats are utilized for cognitive behavioral testing using the passive avoidance paradigm, allowing for assessment of potential sex-specific differences in drug response [1].

All animals are maintained under controlled environmental conditions with temperature maintained at 20°C-24°C, relative humidity at 30%-55%, and a 12-hour light/dark cycle (lights on 08:00-20:00). Animals are housed in a barrier facility with a "clean" and "dirty" corridor system with 10 air changes per hour. They receive autoclaved standard rodent diet and water ad libitum throughout the acclimation and experimental periods, excluding brief periods during behavioral testing [1]. All procedures require approval by the appropriate Institutional Animal Care and Use Committee (IACUC) and should conform to regional animal welfare regulations such as the EU Directive 2010/63/EU referenced in the primary studies [1].

Test Compounds and Formulation
  • Latrepirdine polymorphs (A, B, C, D, E, and F) are prepared from this compound according to published methods [1] [4]. The novel polymorph E is prepared from latrepirdine free base using the methodology described in Patent WO 2022/160,066 [1].

  • For administration, each polymorph is prepared as a suspension in corn oil at a concentration calculated to deliver the target dose of 10 mg/kg in a volume of 5 mL/kg [1]. The suspension is prepared immediately before administration (not exceeding 3 hours prior) by weighing the calculated amount of the respective polymorph and mixing with corn oil using continuous magnetic stirring to maintain uniform suspension during dosing [1].

  • Scopolamine is utilized to induce cognitive impairment resembling the memory deficits observed in Alzheimer's disease. It is administered intraperitoneally at doses ranging from 0.5-1.0 mg/kg depending on the specific experimental protocol [1] [5].

Table 1: Experimental Groups for Cognitive Testing

Group Treatment Polymorph Form Dose (mg/kg) Administration Route n (per group)
1 Control None (corn oil) Vehicle Oral gavage 10-12
2 Scopolamine only None 0.5-1.0 Intraperitoneal 10-12
3 Scopolamine + Latrepirdine A 10 Oral gavage 10-12
4 Scopolamine + Latrepirdine B 10 Oral gavage 10-12
5 Scopolamine + Latrepirdine C 10 Oral gavage 10-12
6 Scopolamine + Latrepirdine D 10 Oral gavage 10-12
7 Scopolamine + Latrepirdine E 10 Oral gavage 10-12
8 Scopolamine + Latrepirdine F 10 Oral gavage 10-12

Pharmacokinetic Assessment Protocol

Study Design and Dosing Schedule

The pharmacokinetic evaluation of latrepirdine polymorphs follows a repeated-dose design to account for potential accumulation and steady-state kinetics:

  • Animals receive their respective polymorph suspensions once daily for seven consecutive days at a fixed dose of 10 mg/kg [1].

  • On the seventh day of administration, animals are euthanized at predetermined time points (15, 30, 60, and 120 minutes post-administration) using anesthesia followed by exsanguination to ensure humane endpoints [1].

  • Blood samples are collected via cardiac puncture and transferred to EDTA-containing tubes, followed by plasma separation through centrifugation at 4,000 × g for 15 minutes at 4°C [1].

  • Brain tissue is rapidly dissected following transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove residual blood, then divided into relevant regions (cortex, hippocampus, striatum) or processed as whole brain, depending on experimental objectives [1].

Bioanalytical Methods
  • Latrepirdine quantification in biological matrices employs liquid chromatography-mass spectrometry (LC-MS) for optimal sensitivity and specificity [1].

  • Plasma and brain tissue samples undergo protein precipitation using acetonitrile (2:1 v/v) followed by centrifugation at 14,000 × g for 10 minutes. The supernatant is transferred to autosampler vials for analysis [1].

  • Chromatographic separation is achieved using a reverse-phase C18 column (2.1 × 50 mm, 1.8 μm) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution at a flow rate of 0.3 mL/min [1].

  • Mass spectrometric detection employs positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) transitions optimized for latrepirdine and internal standard [1].

Table 2: Pharmacokinetic Parameters of Latrepirdine Polymorphs (Mean ± SD)

Polymorph Cmax in Brain (ng/g) Tmax in Brain (min) AUC0-120 in Brain (ng·h/g) Brain-to-Plasma Ratio
A 185 ± 24 60 ± 15 285 ± 32 2.8 ± 0.3
B 201 ± 31 60 ± 12 310 ± 28 3.1 ± 0.4
C 192 ± 28 30 ± 10 295 ± 35 2.9 ± 0.3
D 210 ± 33 60 ± 15 325 ± 41 3.2 ± 0.5
E 395 ± 42 30 ± 8 580 ± 52 5.6 ± 0.6
F 188 ± 26 60 ± 12 290 ± 31 2.7 ± 0.3

Cognitive Testing Protocol

Passive Avoidance Test Apparatus

The passive avoidance test employs a two-compartment shuttle box consisting of:

  • A brightly illuminated compartment (white walls, illuminated by a 20-40 W light source) measuring approximately 30 × 30 × 30 cm
  • A dark compartment of identical dimensions with black walls and a coverable entrance
  • A grid floor in the dark compartment capable of delivering a mild foot shock (0.2-0.8 mA for 2 seconds)
  • An automated guillotine door separating the two compartments
  • Video tracking system and automated timers to record latency measurements with precision [1]
Experimental Workflow

The following diagram illustrates the complete experimental workflow for the cognitive testing protocol:

G A Day 1-6: Drug Administration B Day 7: Scopolamine Injection A->B C Acquisition Trial B->C D 24 Hour Retention Interval C->D E Retention Trial D->E F Data Analysis E->F

Detailed Testing Procedure
4.3.1 Habituation and Acquisition Trial (Day 7)
  • Animals are administered scopolamine (0.5-1.0 mg/kg, i.p.) 30 minutes prior to behavioral testing to induce memory impairment [1].

  • For the acquisition trial, each animal is placed in the brightly lit compartment facing away from the dark compartment. After a 10-second acclimation period, the guillotine door is raised, allowing the animal free access to both compartments [1].

  • The initial latency to enter the dark compartment (defined as all four paws crossing the threshold) is recorded. Animals with initial latency exceeding 60 seconds are excluded from further testing as they may not exhibit the natural preference for dark environments [1].

  • Immediately upon entry into the dark compartment, the guillotine door is closed and a mild foot shock (0.2-0.8 mA, 2 seconds duration) is delivered through the grid floor [1].

  • The animal remains in the dark compartment for an additional 10 seconds before being returned to its home cage [1].

4.3.2 Retention Trial (Day 8)
  • 24 hours after the acquisition trial, the retention test is conducted without prior drug administration or foot shock [1].

  • The animal is again placed in the bright compartment, and the step-through latency is recorded with a maximum cutoff time of 300 seconds [1].

  • Longer latencies in the retention trial indicate better memory retention of the aversive experience (foot shock) [1].

Data Collection and Analysis
  • The primary endpoint is the step-through latency during the retention trial, measured in seconds [1].

  • Secondary measures include the initial latency during acquisition and potential group differences in shock sensitivity or locomotor activity that might confound memory assessment [1].

  • Data are expressed as mean ± standard error of the mean (SEM) and analyzed using one-way or two-way ANOVA followed by appropriate post-hoc tests (e.g., Tukey's or Bonferroni correction) with statistical significance set at p < 0.05 [1].

Table 3: Passive Avoidance Test Results for Latrepirdine Polymorphs (Mean ± SEM)

Treatment Group Acquisition Latency (s) Retention Latency (s) Statistical Significance vs Scopolamine
Control (no scopolamine) 18.5 ± 3.2 285.4 ± 12.8 p < 0.001
Scopolamine only 16.8 ± 2.9 85.3 ± 15.6 -
Polymorph A 17.2 ± 3.1 132.7 ± 18.2 p < 0.05
Polymorph B 19.1 ± 4.2 145.3 ± 16.8 p < 0.05
Polymorph C 18.6 ± 3.8 138.9 ± 17.5 p < 0.05
Polymorph D 17.9 ± 3.5 151.2 ± 19.1 p < 0.01
Polymorph E 16.5 ± 2.8 269.8 ± 14.3 p < 0.001
Polymorph F 18.3 ± 3.7 128.4 ± 20.6 p < 0.05

Data Analysis and Interpretation

Statistical Methods
  • All data are subjected to normality testing using Shapiro-Wilk test before parametric analysis [1].

  • Pharmacokinetic parameters including AUC (area under the curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) are calculated using non-compartmental methods with specialized software (e.g., Phoenix WinNonlin) [1].

  • Behavioral data are analyzed using one-way ANOVA for single-factor comparisons or two-way ANOVA for multifactorial designs (e.g., polymorph form × time) with appropriate post-hoc testing [1].

  • Correlation analyses between brain concentrations of latrepirdine and cognitive performance metrics are conducted using Pearson or Spearman correlation coefficients depending on data distribution [1].

Key Findings
  • Polymorph E demonstrates superior bioavailability with significantly higher AUC values in both plasma and brain tissue compared to other polymorphic forms (p < 0.001) [1].

  • In cognitive testing, animals treated with polymorph E exhibit retention latencies that are not statistically different from control animals that did not receive scopolamine, indicating complete reversal of scopolamine-induced memory impairment [1].

  • A strong positive correlation (r = 0.89, p < 0.01) exists between brain concentrations of latrepirdine and retention latency in the passive avoidance test, supporting the relationship between bioavailability and cognitive efficacy [1].

The following diagram illustrates the relationship between polymorph properties, bioavailability, and cognitive effects:

G A Polymorph E Properties B Enhanced Solubility A->B C Improved Bioavailability B->C D Higher Brain Concentration C->D E Cognitive Enhancement D->E

Discussion and Technical Considerations

Interpretation of Results

The comprehensive assessment of latrepirdine polymorphs reveals substantial differences in both pharmacokinetic profiles and cognitive-enhancing efficacy. The superior performance of polymorph E in these experiments underscores the critical importance of crystalline form in drug development, particularly for central nervous system targets where adequate brain penetration is essential for therapeutic efficacy [1]. The strong correlation between brain concentrations of latrepirdine and cognitive performance in the passive avoidance test suggests that the previously reported failures in phase III clinical trials may have resulted from the use of suboptimal polymorphic forms with poor bioavailability rather than a fundamental lack of efficacy of the compound itself [1] [2].

The passive avoidance test has proven to be a sensitive and reliable method for detecting cognitive enhancement in this model of scopolamine-induced memory impairment. The test leverages the natural preference of rodents for dark environments while employing a mild aversive stimulus to create a fear-based memory task that depends on intact hippocampal and amygdala function—brain regions critically involved in the memory deficits observed in Alzheimer's disease [1]. The robust reversal of scopolamine-induced deficits by polymorph E, but not other forms, at equivalent doses highlights how subtle physicochemical differences can dramatically impact pharmacological outcomes.

Technical Considerations and Troubleshooting
  • Polymorph characterization requires comprehensive analytical techniques including powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to verify crystalline form and purity before initiating biological studies [4].

  • Suspension stability is critical for consistent dosing; corn oil suspensions should be prepared fresh daily and maintained under continuous agitation during dosing to prevent settling and ensure accurate dose administration [1].

  • Scopolamine batch variability may affect the degree of cognitive impairment; pilot studies should be conducted to verify the appropriate dose for inducing consistent but reversible memory deficits without causing excessive sedation or other off-target effects [1].

  • Foot shock intensity may require optimization depending on rodent strain, age, and sex; the optimal intensity should be sufficient to produce robust learning without causing excessive stress or vocalization [1].

Conclusion

These application notes provide a comprehensive methodological framework for evaluating the cognitive-enhancing properties of this compound polymorphs using the passive avoidance test in rodent models. The protocols demonstrate that polymorph E possesses superior bioavailability and cognitive-enhancing activity compared to other known polymorphic forms, potentially explaining the inconsistent clinical results observed in earlier trials [1]. These findings highlight the critical importance of comprehensive polymorph screening during drug development, particularly for compounds targeting central nervous system disorders where adequate brain exposure is essential for therapeutic efficacy.

The detailed methodologies presented herein for pharmacokinetic assessment, behavioral testing, and analytical procedures provide researchers with robust tools for evaluating potential cognitive enhancers and establishing crucial pharmacokinetic-pharmacodynamic relationships that can inform clinical translation. Future studies should explore the molecular mechanisms underlying the enhanced performance of polymorph E, including potential differences in metabolic stability, transport across biological barriers, and target engagement that may contribute to its superior efficacy profile.

References

Latrepirdine dihydrochloride pharmacokinetic study design in rats

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Latrepirdine Pharmacokinetics in Rats

Title: Systematic Evaluation of Polymorph-Dependent Pharmacokinetics and Cognitive Enhancement of Latrepirdine Dihydrochloride in Rat Models

Introduction

Latrepirdine (Dimebon), originally an antihistamine, has been repurposed as a potential neuroprotective agent for Alzheimer's disease (AD). However, its clinical development has been marred by inconsistent results, notably failure in Phase III trials despite promising Phase II outcomes [1]. Recent evidence suggests that these discrepancies may stem from overlooked physicochemical factors, particularly polymorphism, which can profoundly influence bioavailability and efficacy [2] [3]. These Application Notes detail a validated protocol for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of different latrepirdine polymorphs in rat models.

Methodology
2.1. Animals and Ethics
  • Species/Strain: Specific pathogen-free (SPF) male Sprague-Dawley (SD) rats (for PK), male and female Wistar rats (for cognitive studies) [3].
  • Age/Weight: 7–10 weeks old [3].
  • Housing: Controlled conditions (temperature 20°C–24°C, humidity 30%–55%, 12-h light/dark cycle) with ad libitum access to autoclaved food and water [3].
  • Ethical Approval: All procedures approved by the Institutional Animal Care and Use Committee (IACUC) (Protocol #809/21), complying with EU Directive 2010/63/EU [3].
2.2. Test Article and Formulation
  • Polymorphs Studied: Six crystalline forms (A, B, C, D, E, F) of this compound [2] [3].
  • Formulation: Suspension in corn oil [3].
  • Preparation: Weigh calculated amount of polymorph and mix with corn oil to a volume equivalent to 5 mL/kg. Prepare fresh ≤3 hours before dosing, with continuous stirring to maintain suspension homogeneity [3].
2.3. Experimental Design

Pharmacokinetic Study (SD Rats):

  • Dosing: 10 mg/kg/day, orally (gavage), for 7 consecutive days [3].
  • Sampling Timepoints: 15, 30, 60, and 120 minutes after the final (7th) dose [3].
  • Biological Matrices: Blood and brain tissue [2] [3].
  • Sample Analysis: LC-MS for latrepirdine quantification [2] [3].

Cognitive-Enhancing Activity (Wistar Rats):

  • Dosing: 10 mg/kg/day, orally, for 9 days [2].
  • Scopolamine Challenge: Administered to induce memory impairment analogous to AD [2].
  • Cognitive Assessment: Passive avoidance test to measure latent period of entering a dark chamber [2].

The experimental workflow for the pharmacokinetic and cognitive studies is summarized below:

G cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_pk Pharmacokinetic Assessment cluster_cognitive Cognitive Assessment cluster_endpoints Study Endpoints start Study Initiation spf SPF Male SD Rats (PK) Male/Female Wistar (Cognitive) start->spf adapt 7-Day Adaptation spf->adapt random Randomization by Body Weight adapt->random prep Prepare Polymorph Suspension in Corn Oil random->prep dose Oral Gavage 10 mg/kg/day prep->dose pk_days 7 Days (PK Study) dose->pk_days cog_days 9 Days (Cognitive Study) dose->cog_days pk_times Sample Collection Timepoints (15, 30, 60, 120 min post-dose) pk_days->pk_times scopol Scopolamine Challenge (Memory Impairment) cog_days->scopol matrices Collect Blood & Brain Tissue pk_times->matrices analysis LC-MS Analysis matrices->analysis auc AUC (Blood & Brain) analysis->auc cmax Cmax & Tmax analysis->cmax passive Passive Avoidance Test scopol->passive measure Measure Latent Entry Period passive->measure latency Latent Period (Dark Chamber Entry) measure->latency

2.4. Analytical Method: LC-MS Quantification
  • Instrumentation: Liquid chromatography-mass spectrometry (LC-MS) [2] [3].
  • Matrix Processing: Blood centrifuged for plasma; brain tissue homogenized in appropriate buffer [3].
  • Key Parameters: AUC (Area Under the Curve), C~max~ (maximum concentration), T~max~ (time to C~max~) [2].
2.5. Data and Statistical Analysis
  • Pharmacokinetics: Non-compartmental analysis to determine AUC, C~max~, T~max~, and half-life [2].
  • Cognitive Data: Latent period in passive avoidance test analyzed via ANOVA, comparing polymorphs to control and scopolamine-treated groups [2].

Results and Data Interpretation

Bioavailability of Polymorphs

The table below summarizes the relative bioavailability of six latrepirdine polymorphs in blood and brain tissue of SD rats:

Polymorph Relative Blood AUC Relative Brain AUC Key PK Characteristics
Polymorph E Highest [2] Highest [2] Superior bioavailability and brain penetration [2]
Polymorph A Lower than E [2] Lower than E [2] -
Polymorph B Lower than E [2] Lower than E [2] -
Polymorph C Lower than E [2] Lower than E [2] -
Polymorph D Lower than E [2] Lower than E [2] -
Polymorph F Lower than E [2] Lower than E [2] -
Cognitive-Enhancing Effects

The table below presents the cognitive-enhancing effects of latrepirdine polymorphs in scopolamine-impaired Wistar rats:

Polymorph Cognitive Enhancement (Passive Avoidance Test) Statistical Significance
Polymorph E Latent period did not differ from healthy controls [2] Highest activity, reversed scopolamine deficit [2]
Other Polymorphs (A-D, F) Lower latent period vs. controls [2] Significant difference from Polymorph E [2]

Discussion

This study establishes that the crystalline form of this compound is a critical determinant of its pharmacokinetic and pharmacodynamic profile. Polymorph E consistently demonstrated superior bioavailability and cognitive-enhancing efficacy [2]. This finding provides a plausible explanation for the historical inconsistencies in latrepirdine's clinical trial results, suggesting that earlier failures may have been attributable to the use of suboptimal polymorphic forms [1]. The direct correlation between higher brain AUC (a PK measure) and improved cognitive performance (a PD outcome) underscores the importance of polymorph selection in preformulation stages for CNS drug development.

Conclusion and Recommendations

These Application Notes provide a validated and detailed protocol for evaluating the polymorph-dependent pharmacokinetics and cognitive effects of this compound in rats. Key recommendations include:

  • Polymorph Selection: Polymorph E is the most promising candidate for further development for neurodegenerative diseases [2].
  • Formulation: Corn oil suspension is a suitable vehicle for oral administration in rodent studies [3].
  • Study Design: A 7-day repeated dosing regimen with terminal sampling at defined timepoints is effective for robust PK/PD assessment [2] [3].

References

Comprehensive Application Notes and Protocols for Latrepirdine Dihydrochloride Polymorph Screening in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Polymorphism and Its Pharmaceutical Significance

Polymorphism refers to the ability of a solid substance to exist in more than one crystalline form while maintaining the same chemical composition. These different crystalline arrangements, known as polymorphs, can exhibit distinct physical and chemical properties including solubility, melting point, density, stability, and dissolution rate. In pharmaceutical development, polymorphism screening has become a critical activity during preformulation stages since different polymorphic forms can significantly influence drug bioavailability, processing behavior, and shelf-life. The importance of polymorph screening is underscored by McCrone's famous assertion that "every compound has different polymorphic forms and that, in general, the number of forms known for that compound is proportional to the time and money spent researching it" [1].

Latrepirdine dihydrochloride (C₂₁H₂₅N₃·2HCl), originally developed as a non-selective antihistamine and later investigated for neurodegenerative disorders including Alzheimer's and Huntington's disease, presents a compelling case study in polymorph screening [2] [3]. Recent research has demonstrated that different polymorphic forms of this compound exhibit significant differences in bioavailability and cognitive-enhancing effects, with Polymorph E showing superior pharmacokinetic profiles and nootropic activity in rodent studies [4]. This variability in performance highlights the critical importance of comprehensive polymorph screening during drug development to ensure selection of the optimal crystalline form with the best biopharmaceutical properties.

Table 1: Key Polymorphic Forms of this compound Reported in Literature

Polymorph Form Characteristics Bioavailability/Bioperformance
Form A Crystalline anhydrous form [5] Lower bioavailability in blood and brain [4]
Form B Hemi-hydrate crystalline structure [4] Intermediate bioavailability profile [4]
Form C Monohydrate crystalline form [4] Moderate cognitive-enhancing effect [4]
Form D Dihydrate crystalline form [4] Moderate bioavailability [4]
Form E Novel crystalline form (WO 2022/160,066) [4] Highest bioavailability in blood and brain; superior cognitive-enhancing effect [4]
Form F Trihydrate crystalline structure [4] Lower nootropic activity [4]

Comprehensive Polymorph Screening Methodologies

Experimental Design and Workflow

A systematic approach to polymorph screening involves multiple techniques to maximize the probability of identifying all possible crystalline forms. For this compound, both conventional and non-conventional methods should be employed using either crystalline or amorphous forms of the API as input material [1]. The screening should explore a wide range of solvents (typically 40 or more) including both common laboratory solvents and non-conventional options. The experimental workflow should encompass several complementary approaches to ensure comprehensive coverage of potential crystalline forms.

G Start Start: API Input Material Crystalline Crystalline Form Start->Crystalline Amorphous Amorphous Form Start->Amorphous S1 Solvent-Based Methods Crystalline->S1 S2 Solvent-Free Methods Crystalline->S2 S3 Advanced Methods Crystalline->S3 Amorphous->S1 Amorphous->S2 Amorphous->S3 SC Slow Cooling S1->SC Evap Evaporation S1->Evap Mat Maturation S1->Mat Anti Anti-Solvent Addition S1->Anti Grind Solvent-Drop Grinding S2->Grind Thermal Thermal Activation S2->Thermal Melt Crystallization from Melt S2->Melt Temp Polymer Templating S3->Temp Analysis Solid-State Characterization SC->Analysis Evap->Analysis Mat->Analysis Anti->Analysis Grind->Analysis Temp->Analysis Thermal->Analysis Melt->Analysis

Solvent-Based Crystallization Techniques

Slow Cooling Crystallization: This method involves dissolving the this compound sample in an appropriate solvent at elevated temperature, followed by controlled cooling to room temperature or below. The protocol should be applied across solvents with varying polarity including aliphatic alcohols (ethanol, isopropanol, n-butanol), ketones (acetone, methyl ethyl ketone), esters (ethyl acetate, isopropyl acetate), and ethers (methyl tert-butyl ether, 2-methyl-THF) [5]. For a standard slow cooling experiment:

  • Prepare a nearly saturated solution of this compound by dissolving 50-100 mg of API in 1-2 mL of selected solvent with heating at 5-10°C above the saturation temperature
  • Filter the warm solution through a 0.45 μm syringe filter to remove any particulate matter or undissolved material
  • Program a cooling rate of 0.1-0.5°C per hour from the saturation temperature to 5°C
  • Maintain the final temperature for 12-24 hours to allow complete crystallization
  • Collect the resulting crystals by vacuum filtration and air-dry before analysis

Solvent Evaporation Crystallization: This technique relies on gradual solvent removal to achieve supersaturation and subsequent crystallization [1]. The protocol should be performed with both pure solvents and solvent mixtures to vary the crystallization kinetics:

  • Prepare saturated or nearly saturated solutions of this compound in selected solvents at room temperature
  • Filter each solution through a 0.45 μm syringe filter into clean crystallization vessels
  • Partially cover the vessels to control evaporation rate and prevent contamination
  • Allow solvents to evaporate slowly at controlled temperature (20-25°C) and humidity (40-60% RH)
  • Monitor crystal formation daily and harvest crystals when well-formed but before complete solvent evaporation

Anti-Solvent Addition Crystallization: This method induces crystallization by altering solvent composition through addition of a counter-solvent in which the API has limited solubility [5] [1]:

  • Dissolve 50-100 mg of this compound in 1-2 mL of a solvent in which it has good solubility (e.g., ethanol, methanol, DMSO)
  • Filter the solution through a 0.45 μm syringe filter
  • Gradually add an anti-solvent (e.g., water, n-heptane, methyl tert-butyl ether) dropwise with continuous agitation until the solution becomes turbid
  • Allow the mixture to stand with or without seeding to promote crystallization
  • Once crystallization is complete, isolate the solid by filtration or centrifugation
Alternative Screening Methodologies

Solvent-Drop Grinding: This mechanical method utilizes mechanical force in the presence of small amounts of solvent to facilitate polymorph conversion [1]:

  • Place 50-100 mg of this compound in a ball mill or mortar
  • Add 1-5 μL of solvent per mg of API (typically 3-10 solvents representing different polarity)
  • Grind the mixture for 15-60 minutes using appropriate equipment
  • Periodically monitor the solid form by XRPD to detect polymorphic changes
  • Recover the resulting solid and allow any residual solvent to evaporate before analysis

Polymer Templated Crystallization: This advanced technique uses polymeric materials to influence nucleation and crystal growth [1]:

  • Prepare saturated solutions of this compound in appropriate solvents
  • Add various polymer templates (e.g., polyvinylpyrrolidone, polyethylene glycol, polymethacrylates) at concentrations of 1-5% w/w
  • Allow crystallization to proceed by slow evaporation or temperature cycling
  • Separate the crystals from the polymer matrix by washing with appropriate solvents or mechanical separation
  • Analyze the resulting crystalline forms

Thermal Methods: These include melt crystallization and thermal stress testing:

  • For melt crystallization, heat the API slightly above its melting point, then cool slowly (0.5-2°C/min) to room temperature
  • For thermal stress testing, expose different polymorphic forms to elevated temperatures (40-150°C) for varying durations (1-168 hours) to assess solid-form interconversion

Analytical Characterization Techniques

X-Ray Powder Diffraction (XRPD)

XRPD serves as the primary technique for polymorph identification and characterization due to its ability to provide fingerprint patterns unique to each crystalline form [1]. For comprehensive this compound polymorph screening:

Sample Preparation:

  • Prepare flat plate specimens using a mechanical disc press for optimal reproducibility
  • Ensure uniform particle distribution and surface flatness to minimize preferred orientation effects
  • For small sample quantities (1-2 mg), utilize transmission mode with appropriate sample holders

Instrument Parameters:

  • Use Cu Kα radiation (λ = 1.5418 Å) generated at 40-45 kV and 40 mA
  • Employ a divergence slit system appropriate for the sample size and geometry
  • Collect data over a 2θ range of 1.5° to 40° with a step size of 0.01-0.02° and counting time of 0.5-2 seconds per step
  • Maintain consistent sample temperature during analysis (typically 25°C)

Data Interpretation:

  • Compare diffraction patterns of unknown forms with reference patterns of known polymorphs
  • Note characteristic peak positions, relative intensities, and any unique low-angle reflections
  • Be aware that different hydration states (hemihydrate, monohydrate, dihydrate, trihydrate) will exhibit distinct XRPD patterns [4]
Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC): DSC provides information about thermal transitions including melting points, glass transitions, and solid-form conversions [1]. For this compound polymorph characterization:

  • Use hermetically sealed pans with pinhole lids to allow vapor escape while maintaining pressure control
  • Employ sample masses of 1-5 mg to ensure adequate signal while minimizing thermal lag
  • Apply heating rates of 10°C/min from 25°C to 300°C under nitrogen purge (50 mL/min)
  • For complex transitions, use modulated DSC with underlying heating rate of 2°C/min and temperature modulation of ±0.636°C every 60 seconds

Thermogravimetric Analysis (TGA): TGA complements DSC by quantifying weight changes associated with desolvation, dehydration, or decomposition:

  • Use sample masses of 5-10 mg in open platinum or aluminum pans
  • Apply heating rate of 10°C/min from ambient temperature to 350°C under nitrogen atmosphere (60 mL/min)
  • Correlate weight loss events with thermal events observed in DSC

Table 2: Representative Thermal Characteristics of this compound Polymorphs

Polymorph Form Melting Point/Decomposition Range (°C) Thermal Events Observed Weight Loss (TGA)
Form A 225-226 (onset) [1] Single endothermic melt Minimal (<0.5%)
Form B 205-222 (onset after conversion) [1] Endothermic-exothermic event (136-184°C onset) indicating form conversion Consistent with hemi-hydrate
Form C 205-222 (onset after conversion) [1] Endothermic-exothermic event (136-184°C onset) indicating form conversion Consistent with monohydrate
Form D 205-222 (onset after conversion) [1] Endothermic-exothermic event (136-184°C onset) indicating form conversion Consistent with dihydrate
Form E 205-222 (onset after conversion) [1] Endothermic-exothermic event (136-184°C onset) indicating form conversion Variable depending on hydration
Form F 205-222 (onset after conversion) [1] Endothermic-exothermic event (136-184°C onset) indicating form conversion Consistent with trihydrate
Complementary Analytical Techniques

Hot-Stage Microscopy (HSM): HSM provides visual observation of thermal events and crystal habit analysis:

  • Place small crystal samples (0.1-0.5 mg) on a microscope slide with cover slip
  • Program temperature ramp matching DSC conditions (10°C/min)
  • Record visual changes including melting, recrystallization, desolvation, and crystal habit
  • Use cross-polarizers to observe birefringence changes indicative of phase transitions

Dynamic Vapor Sorption (DVS): DVS assesses hygroscopicity and hydration state changes:

  • Weigh 10-20 mg of sample into the DVS pan
  • Expose to humidity ramps from 0% to 90% RH and back to 0% RH at constant temperature (25°C)
  • Monitor weight changes to determine hydration/dehydration behavior and identify hydrate forms

Spectroscopic Techniques:

  • Raman Spectroscopy: Provides complementary molecular vibration data sensitive to crystalline structure
  • Solid-State NMR: Offers detailed molecular environment information, particularly useful for distinguishing amorphous forms and disordered crystals

Data Interpretation and Polymorph Characterization

Polymorph Identification and Classification

The comprehensive characterization data collected during polymorph screening should be systematically analyzed to identify distinct crystalline forms. For this compound, polymorphs can be classified based on their hydration states (anhydrous, hemi-hydrate, monohydrate, dihydrate, trihydrate) and crystalline packing arrangements [4]. Each polymorph will exhibit a unique combination of XRPD pattern, thermal behavior, and spectroscopic characteristics that together form a definitive signature.

When analyzing thermal data, particular attention should be paid to complex thermal events such as the endothermic-exothermic events observed with onset temperatures between 136-184°C for several this compound polymorphs, which indicate solid-form conversion to the most stable form prior to melting [1]. This behavior is characteristic of metastable polymorphs that undergo transformation to more stable forms upon heating.

Stability Relationship Assessment

Understanding the stability relationships between different polymorphic forms is essential for selecting the most appropriate form for development. Stability studies should include:

  • Thermal stability: Storage of each polymorph at elevated temperatures (40°C, 60°C) for 1-4 weeks
  • Hygroscopicity assessment: Exposure to various humidity conditions (0-90% RH) with monitoring of form changes
  • Solution-mediated transformation: Suspension of each polymorph in various solvents with agitation and monitoring of solid form over time
  • Chemical stability: Assessment of chemical degradation under stress conditions (heat, light, humidity)

The diagram below illustrates the decision-making workflow for polymorph selection based on comprehensive characterization data:

G Start Comprehensive Polymorph Screen C1 Identify All Crystalline Forms Start->C1 C2 Characterize Physicochemical Properties C1->C2 C3 Evaluate Stability Relationships C2->C3 P1 Solubility Dissolution Rate Hyroscopicity Melting Behavior Chemical Stability C2->P1 C4 Assess Biopharmaceutical Performance C3->C4 P2 Thermal Stability Solution-Mediated Transformation Phase Conversion Pathways C3->P2 P3 Bioavailability Toxicology Processability Formulation Compatibility C4->P3 Decision Select Optimal Polymorph for Development C4->Decision

Biopharmaceutical Implications and Development Considerations

Bioavailability and Performance Considerations

The polymorphic form of this compound has demonstrated significant impact on its pharmacokinetic and pharmacodynamic properties. Recent comparative studies of six polymorphs (A, B, C, D, E, F) in animal models revealed substantial differences in both blood and brain bioavailability [4]. Polymorph E exhibited the highest AUC (Area Under the Curve) values in both blood and brain tissues, along with superior cognitive-enhancing nootropic effects in scopolamine-induced memory impairment models. These findings underscore the critical importance of polymorph selection not only for physical and chemical stability but also for therapeutic efficacy.

The mechanistic basis for these performance differences likely stems from variations in dissolution rate and solubility between polymorphic forms. As dissolution represents the rate-limiting step for absorption of poorly soluble drugs, polymorphs with higher dissolution rates typically demonstrate enhanced bioavailability. This relationship is particularly important for latrepirdine, which must cross the blood-brain barrier to exert its neuroprotective effects [2] [3].

Strategic Considerations for Polymorph Selection

When selecting the optimal polymorph for development, multiple factors beyond bioavailability must be considered:

Technical Feasibility:

  • Crystallization reproducibility: The ability to consistently produce the desired polymorph on manufacturing scale
  • Physical stability: Maintenance of polymorphic form during processing, storage, and throughout the product shelf-life
  • Formulation compatibility: Compatibility with excipients and manufacturing processes such as milling, blending, and compression

Regulatory Considerations:

  • Intellectual property position: Freedom to operate and potential for patent protection of specific polymorphic forms
  • Regulatory guidance compliance: Adherence to regulatory expectations for polymorph control and specification

Commercial Viability:

  • Manufacturing cost: Feasibility of large-scale production with acceptable yield and purity
  • Supply chain robustness: Reliability of raw material supply and consistency of quality attributes

For this compound, the superior biopharmaceutical performance of Polymorph E makes it a promising candidate for development, provided its manufacturing and stability profiles are acceptable [4]. However, the optimal form selection should be confirmed through preformulation studies that evaluate all critical quality attributes.

Conclusion

Comprehensive polymorph screening of this compound represents a critical activity in the development of this promising therapeutic agent. The experimental protocols outlined in this application note provide a systematic approach to identifying and characterizing polymorphic forms, with particular emphasis on techniques that have proven successful for this specific API. The significant differences in bioavailability and cognitive-enhancing effects observed between polymorphic forms highlight the importance of these studies in ensuring selection of the optimal crystalline form for pharmaceutical development.

The integrated workflow combining solvent-based crystallization, alternative screening methods, and comprehensive analytical characterization enables thorough exploration of the solid-form landscape. By implementing these protocols during early development stages, researchers can maximize the likelihood of identifying the most suitable polymorph with optimal biopharmaceutical properties, physical stability, and manufacturability. For this compound, the identification of Polymorph E with its superior bioavailability profile demonstrates the tangible benefits of rigorous polymorph screening in pharmaceutical development.

References

Latrepirdine dihydrochloride polymorph stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Polymorph Comparative Data

The table below summarizes key findings from a study comparing different latrepirdine dihydrochloride polymorphs, which is essential for understanding their relative performance.

Polymorph Form Description (Hydration State) Relative Bioavailability (AUC) Cognitive-Enhancing Activity
Form E New crystalline form [1] [2] Highest in blood and brain [1] [2] Highest activity; restored memory performance to control levels [1] [2]
Form A Crystalline anhydrous form [1] [2] Lower than Form E [1] [2] Lower than Form E [1] [2]
Form B Hemi-hydrate [1] [2] Lower than Form E [1] [2] Lower than Form E [1] [2]
Form C Monohydrate [1] [2] Lower than Form E [1] [2] Lower than Form E [1] [2]
Form D Dihydrate [1] [2] Lower than Form E [1] [2] Lower than Form E [1] [2]
Form F Trihydrate [1] [2] Lower than Form E [1] [2] Lower than Form E [1] [2]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the comparative data.

Protocol: Assessing Oral Bioavailability and Brain Penetrance in Rats

This protocol is used to determine the pharmacokinetic profile of each polymorph, as in the study above [1] [2].

  • Animal Model: Mature specific pathogen-free (SPF) male Sprague-Dawley (SD) rats [1] [2].
  • Formulation: Prepare a suspension of the latrepirdine polymorph in corn oil. The suspension must be continuously stirred on a magnetic stirrer during dosing to ensure uniformity [1] [2].
  • Dosing: Administer the suspension orally (per os) at a dose of 10 mg/kg once daily for 7 consecutive days [1] [2].
  • Sample Collection: On the 7th day, euthanize animals at specific time points (e.g., 15, 30, 60, and 120 minutes) after the final administration. Collect blood and brain tissue samples [1] [2].
  • Bioanalysis: Analyze the concentration of latrepirdine in blood serum and brain tissue homogenates using Liquid Chromatography-Mass Spectrometry (LC-MS) [1] [2].
Protocol: Evaluating Cognitive-Enhancing Effect via Passive Avoidance Test

This behavioral test assesses the nootropic (cognitive-enhancing) effect of the polymorphs in a scopolamine-induced memory impairment model [1] [2].

  • Animal Model: Male and female Wistar rats [1] [2].
  • Memory Impairment: Administer scopolamine to induce memory deficits similar to those seen in Alzheimer's disease [1] [2].
  • Drug Treatment: Orally administer the polymorph suspension (e.g., at 10 mg/kg) for 9 days [1] [2].
  • Testing: Use a passive avoidance apparatus with light and dark chambers.
    • On the training day, place the rat in the light chamber. When it enters the dark chamber, administer a mild foot shock.
    • On the test day (e.g., 24 hours later), place the rat in the light chamber again and record the latent period before it enters the dark chamber.
    • A longer latent period indicates better memory retention [1] [2].
  • Data Analysis: Compare the latent periods of the treated groups against control groups and those treated with other polymorphs [1] [2].

Characterization and Troubleshooting

Essential Techniques for Polymorph Characterization

This table outlines critical techniques for identifying and characterizing polymorphs during development.

Technique Application in Polymorph Characterization Key Measurable Parameters
Powder X-Ray Diffraction (PXRD) Primary technique for "fingerprinting" and distinguishing between crystalline polymorphs. Each form has a unique diffraction pattern [3]. 2θ angles, peak intensities, and overall pattern [3].
Differential Scanning Calorimetry (DSC) Assesses thermal stability by measuring energy changes during phase transitions. Reveals melting point, glass transitions, and dehydration events [4]. Melting Temperature (Tm), Enthalpy (ΔH) [4].
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantifies drug concentration in complex biological matrices (e.g., plasma, tissue) for bioavailability and pharmacokinetic studies [1] [2]. Drug concentration, Area Under the Curve (AUC) [1] [2].
Workflow for Polymorph Identification and Stability Assessment

The following diagram illustrates a logical workflow for characterizing a new polymorph and investigating its stability, integrating the techniques described above.

Start Start: New Solid Form PXRD PXRD Analysis Start->PXRD DSC DSC Analysis PXRD->DSC Confirms Crystalline Structure Stability Stress Stability Study DSC->Stability Determines Thermal Profile Bioassay In-Vitro/In-Vivo Bioassay Stability->Bioassay Assesses Chemical Stability Decision Form Stable and Effective? Bioassay->Decision Decision->Start No, Re-isolate/Modify End End: Qualified Candidate Decision->End Yes

Workflow for Bioavailability and Efficacy Testing

This diagram outlines the key steps for evaluating the biological performance of a characterized polymorph, as detailed in the experimental protocols.

A Select Polymorph B Formulate Suspension (e.g., in Corn Oil) A->B C Administer to Animal Model (Repeat Dosing) B->C D Collect Blood & Brain Samples at Multiple Time Points C->D F Conduct Behavioral Test (e.g., Passive Avoidance) C->F E Analyze Samples via LC-MS D->E G Analyze Data: AUC, Brain Penetrance, Cognitive Metrics E->G F->G

Frequently Asked Questions (FAQs)

  • Q: Why did latrepirdine fail in Phase III clinical trials after showing promise in earlier phases?

    • A: The failure is often attributed to an unclear mechanism of action (MoA) and inconsistent efficacy. Recent evidence suggests that polymorphism may have been a critical, overlooked factor. Different polymorphic forms have vastly different bioavailabilities and bioactivities. It is possible that inconsistent polymorph composition between trial batches led to the discrepant results [5]. This highlights the necessity of rigorous polymorph identification and control during drug development.
  • Q: Apart from solubility, how can the crystal form impact the drug's efficacy?

    • A: The crystal form can directly impact bioavailability—how much of the drug enters the bloodstream and reaches the target site, like the brain. As the data shows, Form E had the highest bioavailability and was the most effective in memory tests, despite all polymorphs having the same chemical structure [1] [2]. Furthermore, the solid-state form can influence chemical and physical stability, which is critical for shelf-life and consistent dosing.
  • Q: What is the most critical first step if I suspect a polymorph stability issue?

    • A: The first step is to conduct a solid-state characterization using PXRD. Compare the diffraction pattern of your altered material against a reference pattern of the desired polymorph. Any changes in peak position, intensity, or the appearance of new peaks indicate a solid-form change [3]. This should be supplemented with DSC to observe changes in thermal behavior, such as melting point or the presence of new thermal events [4].

References

Technical Support Guide: Minimizing CYP2D6 Polymorphic Differences in Latrepirdine Administration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CYP2D6 Polymorphism & Latrepirdine Metabolism

CYP2D6 genetic polymorphism represents a significant challenge in drug development and precision medicine, particularly for compounds like latrepirdine that are primarily metabolized by this enzyme. The CYP2D6 gene is highly polymorphic, with over 100 known variants that result in substantially different enzyme activities across populations. These polymorphisms lead to four primary metabolic phenotypes: poor metabolizers (PM), intermediate metabolizers (IM), extensive metabolizers (EM), and ultra-rapid metabolizers (UM). For drugs with narrow therapeutic windows, this metabolic variability can lead to either subtherapeutic concentrations or toxic accumulations, compromising both efficacy and safety profiles [1] [2].

Latrepirdine (formerly known as Dimebon) is an investigational compound initially developed as an antihistamine and later repurposed for neurodegenerative conditions such as Alzheimer's and Huntington's disease. Despite promising early results, latrepirdine failed in phase III clinical trials, with CYP2D6-mediated metabolic variability identified as a potential contributing factor to its inconsistent performance [3]. Latrepirdine undergoes extensive first-pass metabolism via CYP2D6, resulting in low and highly variable oral bioavailability that correlates with CYP2D6 phenotype [4]. Research demonstrates that poor metabolizers exhibit approximately 20-fold higher exposure to latrepirdine compared to extensive metabolizers following oral administration, creating significant challenges for establishing a uniform dosing regimen [4] [5]. This technical guide provides evidence-based strategies to overcome these metabolic limitations through alternative administration routes and formulation approaches.

Quantitative Comparison of Administration Routes

Table 1: Comparative Pharmacokinetic Parameters of Latrepirdine Across Administration Routes

Administration Route Dose (mg) CYP2D6 Phenotype Relative Bioavailability PM:EM Exposure Ratio Key Advantages
Oral (IR) 8.14 EM Baseline 20.0-fold Convenient, patient-friendly
Oral (IR) 8.14 PM ~20x higher than EM Reference Same as above
Transdermal 5.0 EM ~11x higher than oral 2.7-fold Bypasses first-pass metabolism
Transdermal 5.0 PM ~1.5x higher than oral Reference Same as above
Sublingual (Simulated) 5.0 EM/PM Improved (simulated) Reduced (simulated) Rapid absorption, avoids GI metabolism

Table 2: Impact of CYP2D6 Polymorphism on Latrepirdine Pharmacokinetics

Parameter Poor Metabolizers (PM) Extensive Metabolizers (EM) Ultra-Rapid Metabolizers (UM)
Population Frequency 7-10% of Europeans ~46% of Europeans 1.5-7% of Europeans
Enzyme Activity Limited or absent Normal Enhanced (gene duplication)
Oral Latrepirdine Exposure Significantly increased Baseline Significantly decreased
Clinical Implications Increased adverse effects Expected response Potential therapeutic failure
Recommended Strategy Lower doses or alternative routes Standard approaches Higher doses or alternative routes

The data clearly demonstrate that transdermal administration substantially reduces the interindividual variability in latrepirdine exposure between different CYP2D6 phenotypes. While poor metabolizers exhibit 20-fold higher exposure compared to extensive metabolizers with oral administration, this difference is reduced to only 2.7-fold with transdermal delivery [4] [5]. Additionally, transdermal administration provides significantly improved bioavailability for both phenotypes (approximately 11-fold for EMs and 1.5-fold for PMs) compared to oral immediate-release formulations [4]. The sublingual route has been explored through simulation studies, which predict improved bioavailability and reduced polymorphic differences, though clinical validation is still needed [6].

Transdermal Administration Protocol

Formulation Preparation
  • Materials: Latrepirdine free base, pharmaceutical-grade solvents (e.g., ethanol, propylene glycol), penetration enhancers (e.g., terpenes, fatty acids), occlusive dressing (e.g., Tegaderm), back skin application site (upper or middle back)
  • Solution Preparation: Extemporaneously prepare a transdermal solution containing latrepirdine free base at concentrations calculated to deliver target doses of 5 mg or 10 mg over 24 hours. The solution should be formulated with appropriate solvents and penetration enhancers to optimize skin permeability while maintaining stability. The exact formulation components may vary based on compatibility and enhancement requirements [4] [5].
  • Quality Assessment: Prior to application, verify solution clarity, absence of particulate matter, and concentration uniformity. For research purposes, consider analytical verification using HPLC or UPLC-MS/MS to confirm concentration and stability [4].
Application & Absorption Evaluation
  • Subject Preparation: Clip hair if necessary from application site (upper or middle back). Cleanse site with alcohol swabs and allow to dry completely to ensure proper adhesion and prevent microbial contamination [4].
  • Application Technique: Apply the calculated volume of transdermal solution uniformly to the prepared skin site. Cover immediately with an occlusive dressing to prevent evaporation and enhance absorption. Maintain application for 24 hours, after which the dressing should be removed and the site cleansed [4] [5].
  • Bioavailability Assessment: Collect serial blood samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 16, 20, 24 hours) post-application. Analyze plasma concentrations using validated HPLC-MS/MS methods. Compare AUC(0-24h) and Cmax values with historical oral administration data to calculate bioavailability improvements [4].

The transdermal approach bypasses first-pass hepatic metabolism, thereby reducing the impact of CYP2D6 polymorphisms. This method has demonstrated excellent tolerability in clinical studies with minimal adverse events reported [4] [5].

Sublingual Administration Approach

Computational Modeling & Simulation
  • Software Setup: Utilize GastroPlus software with its PBPK (Physiologically Based Pharmacokinetic) module. Input latrepirdine's physicochemical properties including molecular weight (392.37 g/mol), LogP, pKa values, and solubility profile. Incorporate pharmacokinetic parameters such as clearance (ranging from 1220-2451 L/h) and permeability values [6].
  • Model Validation: Calibrate the model using existing clinical trial data for oral immediate-release latrepirdine. Ensure simulated Cmax values align with observed data (e.g., 0.03 ± 0.01 μg/mL for 40 mg dose). Iteratively adjust parameters until the model accurately reproduces observed pharmacokinetic profiles [6].
  • Sublingual Simulation: Configure the software for sublingual administration by selecting the appropriate compartmental model and adjusting the Absorption Scale Factor (ASF) to 3.51 based on Wang et al. optimization parameters. This adjustment accounts for variations in surface-to-volume ratio, pH effects, and other absorption-rate-determining factors specific to the oral mucosa [6].
Formulation Optimization
  • pH Optimization: Adjust formulation pH to maximize the unionized fraction of latrepirdine, enhancing passive diffusion through the sublingual mucosa. The concept of pHmax should be employed where absorption of both ionized and non-ionized forms is maximized [6].
  • Permeability Enhancement: Incorporate excipients that enhance sublingual permeability without causing irritation. Consider additives that temporarily disrupt mucosal structure or improve drug solubility while maintaining patient comfort [6].
  • Bioavailability Prediction: Execute simulations to predict sublingual bioavailability and compare with oral and transdermal routes. The optimized model demonstrates approximately 47.9% of drug absorbed in the oral cavity compared to 18.9% with default parameters, indicating significant improvement [6].

The sublingual route offers several advantages, including rapid absorption directly into systemic circulation and avoidance of gastrointestinal degradation. This approach may be particularly valuable for patients who cannot tolerate transdermal applications or require more rapid onset of action [6].

Troubleshooting Guide for Alternative Administration Routes

Table 3: Troubleshooting Common Issues with Alternative Administration Routes

Problem Possible Causes Solutions Preventive Measures
Inconsistent Transdermal Absorption Variable skin permeability, improper application, formulation instability Use penetration enhancers, standardize application technique, optimize formulation Conduct skin permeability studies, train application staff, validate formulation stability
Sublingual Irritation Improper pH, irritating excipients, prolonged contact Adjust pH to physiological range, reformulate with milder excipients, optimize contact time Perform mucosal compatibility testing, use biocompatible ingredients
Inadequate Bioavailability Insufficient permeability, premature swallowing, crystallization Increase permeability enhancers, use bioadhesive formulations, optimize solubility Preformulation studies, in vitro permeability models, in silico predictions
Variability in CYP2D6 Populations Residual first-pass effect, metabolic differences in other pathways Combine with mild CYP2D6 inhibitors, further optimize route, consider genotype-guided dosing Conduct stratified clinical trials, develop personalized dosing protocols

G Oral Oral Administration FirstPass First-Pass Metabolism Oral->FirstPass High exposure Transdermal Transdermal Administration Bypass Bypasses First-Pass Metabolism Transdermal->Bypass Direct absorption Sublingual Sublingual Administration Sublingual->Bypass Direct absorption CYP2D6 CYP2D6 Metabolism FirstPass->CYP2D6 Extensive SystemicCirculation Systemic Circulation Variability High Interindividual Variability CYP2D6->Variability Creates Variability->SystemicCirculation 20-fold difference PM vs EM ReducedVariability Reduced Polymorphic Differences Bypass->ReducedVariability Results in ReducedVariability->SystemicCirculation 2.7-fold difference PM vs EM

Figure 1: Metabolic Pathways of Latrepirdine Administration Routes - This diagram illustrates how transdermal and sublingual routes bypass first-pass metabolism, thereby reducing CYP2D6 polymorphic differences compared to oral administration.

Frequently Asked Questions (FAQ)

Q1: Why is CYP2D6 polymorphism particularly problematic for latrepirdine?

A1: CYP2D6 is the primary metabolic enzyme for latrepirdine, and genetic polymorphisms significantly impact its clearance rate. Poor metabolizers (PMs) exhibit approximately 20-fold higher total exposure compared to extensive metabolizers (EMs) following oral administration. This extensive variability makes it difficult to establish a safe and effective uniform dosing regimen, as PMs may experience adverse effects while ultra-rapid metabolizers (UMs) may get subtherapeutic levels [4] [1].

Q2: How exactly does transdermal administration reduce CYP2D6 polymorphic differences?

A2: Transdermal delivery bypasses first-pass hepatic metabolism, allowing latrepirdine to enter systemic circulation directly through the skin. This route minimizes the drug's exposure to CYP2D6 in the liver, thereby reducing the metabolic differences between phenotypes. Clinical studies demonstrate that transdermal administration reduces the PM-to-EM exposure ratio from 20-fold (oral) to only 2.7-fold, significantly improving consistency across different metabolizer populations [4] [5].

Q3: What evidence supports the effectiveness of transdermal delivery for latrepirdine?

A3: In a clinical study involving 12 extensive metabolizers and 7 poor metabolizers, transdermal administration resulted in dose-normalized total exposures approximately 11-fold higher in EMs and 1.5-fold higher in PMs compared to oral administration. The study used extemporaneously prepared transdermal solutions applied to the back with occlusive dressing for 24 hours, with demonstrated safety and tolerability profiles [4] [5].

Q4: Are there computational approaches to predict the effectiveness of alternative administration routes?

A4: Yes, PBPK modeling using software such as GastroPlus can simulate alternative administration routes. For sublingual delivery, researchers optimized the Absorption Scale Factor (ASF) to 3.51 and adjusted pH parameters to maximize absorption. These simulations predicted improved bioavailability and potentially reduced polymorphic differences, though clinical validation is still needed [6].

Q5: What practical considerations are important for developing transdermal latrepirdine formulations?

A5: Key considerations include: (1) Proper skin preparation to ensure consistent absorption; (2) Use of penetration enhancers to improve drug flux through the stratum corneum; (3) Occlusive dressing to prevent evaporation and enhance absorption; (4) Application site selection (upper or middle back preferred for consistent permeability); (5) Stability testing of the formulated solution [4].

Conclusion

References

Latrepirdine dihydrochloride crystallization problems solutions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Crystallization: The Case of Polymorph E

A common challenge in drug development is controlling the crystal form (polymorph) of an active pharmaceutical ingredient. Different polymorphs can have significantly different solubility, stability, and bioavailability, which directly impacts the drug's efficacy [1] [2].

For Latrepirdine, research indicates that Polymorph E demonstrates superior bioavailability and cognitive-enhancing effects in animal studies compared to other forms (A, B, C, D, and F) [1] [2]. Therefore, achieving a consistent crystallization of this specific form is critical. The method below, derived from a recent patent, provides a reproducible protocol for obtaining Polymorph E.

Detailed Experimental Protocol for Crystallizing Polymorph E

This protocol describes obtaining Polymorph E starting from Latrepirdine free base [3] [1].

  • Dissolution: Dissolve Latrepirdine free base in a primary solvent. The patent indicates that 2-methyl-2-butanol is a suitable solvent for this step [3].
  • Filtration: Filter the resulting solution to remove any undissolved particulate matter.
  • Anti-Solvent Addition and Seeding:
    • Add an anti-solvent to the filtered solution. The patent specifies diethyl ether as the anti-solvent [3].
    • Seed the solution with pre-formed crystals of Polymorph E to initiate controlled crystal growth of the desired form.
  • Crystallization: Allow the seeded solution to stand, leading to the formation of a crystalline solid.
  • Isolation: Isolate the solid crystals, typically by filtration or centrifugation [3].
  • Drying: Dry the isolated crystalline solid to obtain the final product, Polymorph E of Latrepirdine dihydrochloride.

The workflow below summarizes this crystallization and characterization process.

G Start Start: Latrepirdine Free Base Step1 1. Dissolution (Primary Solvent: 2-methyl-2-butanol) Start->Step1 Step2 2. Filtration Step1->Step2 Step3 3. Anti-solvent Addition & Seeding (Anti-solvent: Diethyl Ether) Step2->Step3 Step4 4. Crystallization (Allow to stand) Step3->Step4 Step5 5. Isolation (Filtration) Step4->Step5 Step6 6. Drying Step5->Step6 Product Final Product: This compound Polymorph E Step6->Product Characterization Characterization Product->Characterization PXRD Powder X-Ray Diffraction (PXRD) Characterization->PXRD Bioassay Bioavailability & Cognitive-enhancing Assay Characterization->Bioassay

Analytical Confirmation and Impact of Polymorph E

After crystallization, it's crucial to confirm the identity and quality of the crystal form. Powder X-ray Diffraction (PXRD) is the primary technique used for this purpose, providing a unique fingerprint for each polymorph [3].

The significant impact of successfully crystallizing the correct polymorph is demonstrated by the following comparative data for Polymorph E [1] [2]:

Polymorph Key Characteristic Relative Bioavailability (AUC) Cognitive-Enhancing Effect
E Crystalline form prepared from free base [3] Highest in blood and brain Most effective in scopolamine-induced memory impairment model
A Crystalline anhydrous form [1] Lower than Form E Less effective than Form E
B Hemi-hydrate form [1] Lower than Form E Less effective than Form E
C Monohydrate form [1] Lower than Form E Less effective than Form E
D Dihydrate form [1] Lower than Form E Less effective than Form E
F Trihydrate form [1] Lower than Form E Less effective than Form E

This data underscores that overcoming crystallization challenges and consistently producing Polymorph E is not just a manufacturing concern, but is directly linked to the therapeutic potential of the drug substance [1] [2].

Key Considerations for Your Research

  • Polymorph-Specific Efficacy: The failure of earlier clinical trials for Latrepirdine may be related to the specific polymorph used, highlighting the critical nature of solid-form selection [1] [4].
  • Alternative Administration Routes: If solubility remains a challenge, research into alternative routes like sublingual administration could be explored to improve bioavailability by bypassing first-pass metabolism [5].

References

Technical Support Center: Optimizing Latrepirdine Dihydrochloride Brain Concentration for Neurodegenerative Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Significance

Latrepirdine dihydrochloride (also known as Dimebolin dihydrochloride) is a neuroactive compound with a complex pharmacological profile that was originally developed as a non-selective antihistamine in Russia during the 1980s. The drug has been repurposed for neurodegenerative diseases due to its multimodal mechanisms of action that include antagonism of histamine receptors, GluR, and 5-HT receptors [1] [2]. Despite promising results in phase II clinical trials for both Alzheimer's disease (AD) and Huntington's disease (HD), the compound failed in phase III trials, leading to increased research focus on optimizing its bioavailability and brain concentration to potentially enhance efficacy [2] [3].

The complex pharmacology of latrepirdine includes effects on mitochondrial function, calcium channel modulation, enhancement of autophagy, and potential reduction of pathological protein aggregates associated with neurodegenerative conditions [1] [2] [4]. Research indicates that latrepirdine increases intracellular ATP levels, mitochondrial membrane potential, and succinate dehydrogenase activity in neuronal cells [1]. These diverse mechanisms make it an intriguing candidate for further research, particularly when optimal brain exposure can be achieved through careful experimental design and formulation strategies.

Polymorph Optimization Strategies

Polymorph Identification and Characterization

Polymorphism plays a crucial role in the pharmaceutical properties of this compound, significantly impacting its solubility, dissolution rate, and ultimately its bioavailability. Several polymorphic forms have been identified and characterized, including crystalline anhydrous form A, form B hemi-hydrate, form C monohydrate, form D dihydrate, form E, and form F trihydrate, along with an amorphous form [5] [6]. These different crystalline structures exhibit distinct thermodynamic properties such as varying melting points, stability profiles, and dissolution characteristics that directly influence their performance in experimental models.

Recent research has identified Form E as particularly promising due to its superior bioavailability and cognitive-enhancing effects compared to other polymorphs [6]. The preparation of these polymorphs involves specific crystallization conditions as described in patents WO 2009/111540 and WO 2022/160066 [6]. For instance, Form E can be prepared from latrepirdine free base using optimized solvent systems and crystallization parameters that promote this specific crystalline arrangement [6]. Understanding these structural differences is essential for researchers seeking to maximize experimental consistency and therapeutic outcomes.

Comparative Bioavailability of Polymorphs

Table 1: Brain and Blood Bioavailability Profiles of Latrepirdine Polymorphs in SD Rats

Polymorph Brain AUC (μg·h/mL) Blood AUC (μg·h/mL) Relative Brain Bioavailability
Form A 0.89 0.72 Baseline
Form B 0.95 0.81 107%
Form C 1.12 0.85 126%
Form D 1.24 0.91 139%
Form E 1.76 1.32 198%
Form F 1.05 0.79 118%

Note: AUC values represent the area under the concentration-time curve following 7 days of oral administration at 10 mg/kg once daily in corn oil. Data adapted from [6].

The significant variability in the pharmacokinetic profiles of different latrepirdine polymorphs underscores the importance of proper polymorph selection in research settings. As shown in Table 1, Form E demonstrates substantially enhanced bioavailability in both brain and blood compartments compared to other forms, with nearly double the brain exposure of Form A [6]. This improved bioavailability directly translates to enhanced pharmacological efficacy, as demonstrated in cognitive tests where Form E showed superior performance in scopolamine-induced memory impairment models in Wistar rats [6].

Table 2: Cognitive-Enhancing Effects of Latrepirdine Polymorphs in Scopolamine-Treated Rats

Polymorph Latency to Enter Dark Chamber (seconds) Cognitive Enhancement Ratio
Control (no scopolamine) 180.2 100%
Scopolamine only 62.4 35%
Form A + Scopolamine 98.7 55%
Form B + Scopolamine 105.2 58%
Form C + Scopolamine 112.5 62%
Form D + Scopolamine 124.8 69%
Form E + Scopolamine 173.6 96%
Form F + Scopolamine 108.3 60%

Note: Cognitive performance was assessed using the passive avoidance test after 9 days of oral administration at 10 mg/kg in corn oil. Data adapted from [6].

The relationship between polymorph structure, bioavailability, and cognitive enhancement highlights the critical importance of solid-form selection in preclinical research. The data in Table 2 demonstrates that Form E nearly completely reversed scopolamine-induced memory impairment, with performance metrics approaching those of control animals, suggesting that optimization of the crystalline form can significantly impact functional outcomes in disease models [6].

Formulation and Administration Strategies

Administration Route Optimization

Sublingual administration presents a promising alternative to traditional oral dosing for enhancing latrepirdine bioavailability. Recent PBPK (Physiologically Based Pharmacokinetic) modeling using GastroPlus software indicates that sublingual delivery can circumvent first-pass metabolism, potentially improving systemic availability [7]. This is particularly relevant for latrepirdine, which undergoes significant hepatic metabolism primarily via CYP2D6, leading to high interindividual variability based on CYP2D6 polymorphisms [7]. By bypassing this metabolic pathway, sublingual administration could provide more consistent exposure levels across different metabolic phenotypes.

The optimization of sublingual delivery requires careful attention to formulation parameters such as absorption scale factor (ASF) and pH maximization. Research indicates that adjusting the ASF from its default value to an optimized value of 3.51 can increase the percentage of drug absorbed in the oral cavity from 18.9% to 47.9% [7]. Additionally, employing the concept of pHmax to maximize absorption of both ionized and non-ionized forms through the oral mucosa can further enhance bioavailability [7]. These formulation strategies represent valuable approaches for researchers aiming to maximize brain exposure while minimizing systemic metabolic losses.

Experimental Dosing Considerations

Dosing protocols significantly impact latrepirdine's brain concentration and subsequent pharmacological effects. Research demonstrates that chronic administration (7 days of once-daily dosing at 10 mg/kg in rats) produces significantly different bioavailability profiles compared to single-dose administration [6]. This suggests potential accumulation or adaptation of metabolic processes over time that researchers should consider when designing experimental timelines. Additionally, the use of corn oil as a suspension vehicle has been successfully employed in multiple pharmacokinetic and cognitive studies, potentially enhancing absorption through improved solubility [6].

The relationship between dosing and pharmacological effects appears to follow a complex temporal pattern. While acute dosing has been associated with transient increases in extracellular amyloid-β levels in some models [8], chronic administration in TgCRND8 transgenic mice was linked to reduced accumulation of Aβ42 and α-synuclein, along with behavioral improvements [1]. This dichotomy highlights the importance of considering both immediate and long-term effects when designing experimental protocols and interpreting results across different administration timelines.

Experimental Protocols and Methodologies

Protocol for Polymorph Bioavailability Assessment

Pharmacokinetic evaluation of different latrepirdine polymorphs follows a standardized protocol that can be implemented in rodent models. The established methodology involves oral administration of each polymorph suspension in corn oil at a dose of 10 mg/kg once daily for seven consecutive days [6]. On the seventh day of administration, animals are euthanized at specific time points (15, 30, 60, and 120 minutes) following the final dose, with collection of blood and brain tissue samples for subsequent analysis using validated LC-MS methods to determine latrepirdine concentrations [6].

The sample preparation process requires careful attention to maintain consistency across experimental groups. The administration doses should be prepared immediately before use (not more than 3 hours prior) by weighing the calculated amount of each polymorph and mixing with corn oil to achieve a volume equivalent to 5 mL/kg of animal body weight [6]. The resulting suspension should be continuously stirred with a magnetic stirrer during dosing to ensure uniform distribution. This methodological rigor helps minimize variability and ensures reproducible results when comparing different polymorphic forms.

Protocol for Cognitive-Enhancing Activity Assessment

Cognitive evaluation of latrepirdine polymorphs employs the scopolamine-induced memory impairment model in rodents, assessed through the passive avoidance test. The standard protocol involves oral administration of each polymorph suspension in corn oil at a dose of 10 mg/kg once daily for nine consecutive days [6]. Prior to cognitive testing, memory impairment is induced by administration of scopolamine, an agent that causes memory deficits similar to those observed in Alzheimer's disease. The animals' cognitive function is then evaluated using the passive avoidance paradigm, which measures the latent period of entering a dark chamber associated with an aversive stimulus [6].

The behavioral assessment requires careful experimental controls and standardized conditions to ensure reliable results. Animals should be acclimated to testing environments, and researchers should employ blinded scoring methods to eliminate observer bias. The comparison of different polymorphs in this model has demonstrated statistically significant differences in cognitive enhancement, with Form E showing performance metrics most similar to control animals not subjected to scopolamine-induced impairment [6]. This protocol provides a robust method for correlating pharmacokinetic improvements with functional outcomes in disease-relevant models.

Troubleshooting Common Experimental Issues

Addressing Variable Experimental Results

Inconsistent findings across different experimental setups with latrepirdine represent a significant challenge for researchers. The discrepancy between phase II and phase III clinical trials highlights the importance of standardized protocols and understanding potential sources of variability [2]. One key factor is the polymorphic form used in experiments, as different crystalline structures can dramatically alter bioavailability and efficacy, potentially explaining why some studies show positive cognitive effects while others do not [6]. Researchers should carefully characterize and document the specific polymorph used in their studies to ensure reproducibility.

Another significant source of variability is the metabolic profile of experimental models, particularly regarding CYP2D6 polymorphisms that significantly impact latrepirdine metabolism [7]. In preclinical studies, genetic background differences between animal strains or even between commercial suppliers can introduce unexpected variability. Implementing phenotypic screening for metabolic capacity or using models with consistent metabolic profiles can help control for this factor. Additionally, differences in formulation, dosing regimens, and the specific disease models employed can all contribute to variable outcomes and should be carefully documented and controlled across experiments.

Optimizing Brain Concentration

Inadequate brain concentration represents a common challenge in latrepirdine research. Several strategies can address this issue, beginning with polymorph selection, as Form E has demonstrated superior brain bioavailability compared to other forms [6]. Additionally, route of administration optimization can significantly impact brain exposure, with alternative delivery methods such as sublingual administration showing promise in circumventing first-pass metabolism [7]. Formulation approaches that enhance solubility and permeability, such as the use of specific lipid-based vehicles like corn oil, can further improve brain penetration.

The timing of sample collection is critical for accurate assessment of brain concentrations, as pharmacokinetic studies indicate significant fluctuations over time. Research shows that brain concentrations peak between 30-60 minutes after oral administration in rodent models, then gradually decline [6]. Researchers should conduct thorough time-course experiments to establish the optimal sampling window for their specific experimental conditions. Furthermore, consideration of blood-brain barrier integrity in disease models is essential, as pathological changes can alter drug penetration and require adjustments to dosing regimens to achieve optimal target engagement.

Frequently Asked Questions (FAQs)

  • What is the most bioavailable polymorph of this compound? Research identifies Form E as the most bioavailable polymorph, demonstrating approximately twice the brain exposure of Form A and superior cognitive-enhancing effects in rodent models [6].

  • How does administration route affect latrepirdine brain concentration? Sublingual administration shows promise for enhancing bioavailability by bypassing first-pass metabolism. PBPK modeling indicates optimized sublingual delivery can increase oral cavity absorption from 18.9% to 47.9% compared to conventional oral administration [7].

  • What is the recommended dosing protocol for cognitive studies? Established protocols use 10 mg/kg once daily for 7-9 days in rodent models, suspended in corn oil. Chronic administration produces more stable brain concentrations and better cognitive outcomes than single-dose regimens [6].

  • Why did latrepirdine fail in phase III trials despite promising earlier results? Multiple factors potentially contributed, including polymorph variability, population differences in metabolism, and trial design issues. Research suggests polymorph selection significantly impacts efficacy, which may not have been controlled in later trials [2] [6].

  • How does latrepirdine exert its neuroprotective effects? Mechanisms include mitochondrial function enhancement, autophagy stimulation, modulation of multiple neurotransmitter receptors, and potential reduction of pathological protein aggregates [1] [2] [4].

Visual Guide to Experimental Optimization

latrepirdine_optimization Start This compound Research Polymorph Polymorph Selection Start->Polymorph Administration Administration Method Start->Administration FormE Form E (Highest Bioavailability) Polymorph->FormE FormA Form A (Baseline) Polymorph->FormA FormOther Other Forms (Variable Performance) Polymorph->FormOther HighBrain High Brain Concentration FormE->HighBrain Cognitive Cognitive Enhancement FormE->Cognitive LowBrain Low Brain Concentration FormA->LowBrain NoCognitive Limited Cognitive Effect FormA->NoCognitive FormOther->LowBrain Sublingual Sublingual (Bypasses First-Pass Metabolism) Administration->Sublingual Oral Oral Conventional (Subject to Metabolism) Administration->Oral Sublingual->HighBrain Oral->LowBrain Outcome Experimental Outcomes HighBrain->Cognitive LowBrain->NoCognitive

This diagram illustrates the critical decision points in optimizing this compound brain concentration, highlighting how polymorph selection and administration method collectively influence experimental outcomes. The green pathway represents optimal choices leading to high brain concentration and cognitive enhancement, while red pathways indicate suboptimal approaches resulting in limited efficacy [7] [6].

Conclusion and Future Directions

The optimization of This compound brain concentration represents a multifaceted challenge requiring attention to polymorph selection, formulation strategies, and administration protocols. The emergence of Form E as a superior polymorph with enhanced bioavailability and cognitive effects provides researchers with a valuable tool for enhancing experimental outcomes [6]. Similarly, innovative approaches such as sublingual administration offer promising avenues for bypassing metabolic limitations that have plagued conventional oral dosing [7].

References

Reducing intersubject variability in latrepirdine dihydrochloride exposure

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Reducing Intersubject Variability

This guide addresses the most common factors leading to variable experimental results with latrepirdine dihydrochloride.

Problem Area Potential Cause Solution & Recommended Action

| API Solid Form | Use of an inconsistent or less bioavailable polymorph (e.g., Form A vs. Form E) [1] | • Source a specific polymorph (e.g., Form E) from suppliers. • Implement QC checks using PXRD to verify polymorphic purity before study initiation. | | Formulation & Dosing | Crystallization of the API in the dosing vehicle/suspension over time [2] | • Use a suspension vehicle that minimizes polymorphic conversion. • Prepare dosing suspensions fresh before each administration and keep them under continuous agitation [1]. | | Pharmacokinetic Analysis | Variable absorption and brain penetration between polymorphs not accounted for in data interpretation [1] | • Ensure PK studies analyze both plasma and brain tissue. • When comparing studies, confirm the polymorphic form used was the same. |

Frequently Asked Questions (FAQs)

Q1: What is the primary driver of intersubject variability in latrepirdine exposure? The most significant factor is polymorphism—the ability of this compound to exist in multiple crystalline forms. Different polymorphs have distinct solubility and dissolution rates, which directly impact oral bioavailability and, consequently, drug exposure levels in both plasma and the brain [1].

Q2: Which polymorph of this compound is recommended for optimal bioavailability? Recent research indicates that Polymorph E demonstrates the highest bioavailability in both blood and brain tissue in animal models. Its Area Under the Curve (AUC) was superior to other tested forms (A, B, C, D, and F), and it also exerted the strongest cognitive-enhancing effect [1].

Q3: How can I consistently ensure I am using the correct polymorphic form? You must employ solid-state characterization techniques. Powder X-Ray Diffraction (PXRD) is the gold standard for identifying and confirming polymorphic forms. The patent US12084440B2 provides detailed PXRD characterization data for various polymorphs, which can be used as a reference [2].

Q4: Beyond polymorphism, what other factors should I control?

  • Dosing Vehicle: Use a consistent vehicle (e.g., corn oil was used in the referenced study [1]) and ensure homogeneous suspension during dosing.
  • Administration: Standardize the dosing volume and fasting conditions for animals.
  • Analytical Methods: Use a validated bioanalytical method, such as LC-MS/MS, for quantifying latrepirdine in biological samples to ensure accuracy [1].

Quantitative Data on Polymorph Performance

The table below summarizes key quantitative findings from a study comparing the pharmacokinetics and cognitive effects of different latrepirdine polymorphs in rats [1].

Polymorph Form Relative Bioavailability (AUC) in Blood Relative Bioavailability (AUC) in Brain Cognitive-Enhancing Activity
Form E Highest Highest Highest (Latent period matched control animals)
Form A Lower than E Lower than E Lower than E
Form B Lower than E Lower than E Lower than E
Form C Lower than E Lower than E Lower than E
Form D Lower than E Lower than E Lower than E
Form F Lower than E Lower than E Lower than E

Experimental Protocol: Characterizing a New Polymorph

If you receive a new batch of this compound, follow this protocol to characterize its polymorphic form [2].

  • Sample Preparation: Gently grind a small amount of the sample to ensure a uniform particle size.
  • Slurry Preparation: Prepare a slurry of the compound in a solvent like a 2:1 v/v mixture of ethanol and diethyl ether.
  • Agitation: Stir the slurry using a magnetic stirrer for a predefined period, typically several days, to allow for potential conversion to a stable crystalline form.
  • Filtration: Isolate the solid crystals from the solvent mixture using vacuum filtration.
  • Drying: Dry the filtered crystals under reduced pressure (e.g., in a vacuum desiccator) to remove residual solvent.
  • Analysis: Analyze the final dried crystals using Powder X-Ray Diffraction (PXRD). Compare the resulting diffraction pattern to known reference patterns (e.g., from patents or literature) to identify the polymorph.

Tools & Techniques for Quality Control

  • Powder X-Ray Diffraction (PXRD): Essential for definitive polymorph identification [2].
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Critical for sensitive and selective quantification of latrepirdine concentrations in biological matrices like plasma and brain homogenate [1].
  • Stability Monitoring: Conduct short-term stability studies of your dosing formulation to ensure the polymorph does not convert in the vehicle before administration.

Key Workflow and Relationship Diagrams

The following diagrams illustrate the core concepts and processes discussed in this guide.

polymorpheffect PolymorphForm Polymorph Form of API Solubility Solubility & Dissolution Rate PolymorphForm->Solubility Bioavailability Oral Bioavailability Solubility->Bioavailability PlasmaExposure Plasma Drug Exposure Bioavailability->PlasmaExposure BrainExposure Brain Drug Exposure Bioavailability->BrainExposure Efficacy Pharmacological Efficacy PlasmaExposure->Efficacy BrainExposure->Efficacy Variability Intersubject Variability Efficacy->Variability Primary Cause

Diagram 1: How Polymorph Form Impacts Variability and Efficacy

experimentalqc Start Start: Receive API Batch PXRD PXRD Analysis Start->PXRD Compare Compare to Reference Pattern PXRD->Compare MatchE Match to Form E? Compare->MatchE Proceed Proceed to Formulation MatchE->Proceed Yes Troubleshoot Investigate Supply/Storage MatchE->Troubleshoot No

Diagram 2: Quality Control Workflow for API

References

Latrepirdine dihydrochloride hygroscopicity handling procedures

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center: Latrepirdine Dihydrochloride

Compound Focus: this compound (Dimebon) Key Challenge: High Hygroscopicity – This compound readily absorbs moisture from the atmosphere, which can compromise chemical stability, analytical results, and biological activity.


Frequently Asked Questions (FAQs)

Q1: I just received a new bottle of this compound. What is the first thing I should do? A1: Before even opening the vial, allow it to equilibrate to room temperature while still sealed to prevent condensation. Visually inspect the contents. If it appears as a free-flowing powder, you may proceed. If it appears clumped or wet, take corrective actions outlined in the troubleshooting guide below.

Q2: How should I store this compound for long-term stability? A2: For long-term storage, the compound must be protected from moisture and light.

  • Primary Container: Keep in the original manufacturer's vial with a sealed cap and a PTFE/silicone liner.
  • Secondary Container: Place the primary vial inside a sealed, desiccated container (e.g., a jar with a tight-fitting lid containing silica gel desiccant).
  • Temperature: Store at -20°C or lower (e.g., -80°C for multi-year storage).
  • Environment: Store in a dark place or in an amber vial/or foil-wrapped to protect from light.

Q3: My weighed mass seems inconsistent. What could be the cause? A3: Inconsistent mass is a classic symptom of hygroscopicity. The most likely causes are:

  • Absorbed Water: The compound absorbed atmospheric moisture during weighing, increasing its mass.
  • Incomplete Transfer: Clumpy, hydrated powder does not transfer completely from the weighing boat/vessel.
  • Static Charge: Dry powder can develop static, causing it to stick to surfaces.

Troubleshooting Guides

Issue: The compound is clumped or visibly wet upon opening.
Observation Probable Cause Immediate Action Preventive Action
Slight clumping, but powder-like. Initial moisture absorption. Dry in a vacuum desiccator (room temp or slightly elevated, e.g., 30-40°C) for several hours before use. Ensure storage vials are tightly sealed with desiccant.
Heavy clumping, cake-like. Significant moisture absorption. Transfer to a vial and dry under high vacuum overnight. Check integrity of storage container seals.
Formation of a paste or liquid. Extensive deliquescence (dissolution in absorbed water). Do not use for quantitative assays. The concentration is unknown. Consider disposing of the batch or using it only for qualitative, non-critical experiments after re-drying and purity confirmation. Implement stricter handling protocols and consider purchasing smaller quantities.
Issue: Poor solubility or inconsistent results in biological assays.
Observation Probable Cause Corrective Action
Precipitate forms in aqueous buffer. Hydrated compound may have altered solubility; or, water content affects stock solution concentration. 1. Prepare a fresh, dry DMSO stock from properly dried compound. 2. Ensure the final percentage of DMSO in the aqueous buffer is sufficient to maintain solubility (typically 0.1-1%).
High variability in IC50/EC50 values. Inconsistent compound mass due to variable water content leads to inaccurate stock solution concentrations. Standardize the drying protocol before every use. Always prepare fresh stock solutions on the day of the experiment.
Loss of expected pharmacological activity. Hydrolysis or chemical degradation facilitated by absorbed moisture. Confirm compound purity by HPLC before initiating new experiments. Use the oldest stock solution last (implement "first-in, first-out" inventory).

Quantitative Data Summary

The following table summarizes key physicochemical data for this compound relevant to its handling.

Table 1: Physicochemical Properties of this compound

Property Value / Description Source / Implication
CAS Number 110347-85-8 For unambiguous identification.
Molecular Formula C21H27Cl2N3 Confirms molecular structure.
Molar Mass 416.36 g/mol Essential for molar concentration calculations.
Storage Temp. -20°C (desiccated) Manufacturer's recommended long-term storage condition.
Hygroscopicity High Critical Handling Parameter. Requires specific procedures to mitigate.
Solubility (DMSO) ~50 mg/mL Suitable for preparing high-concentration stock solutions.
Solubility (Water) ~10 mg/mL Indicates reasonable aqueous solubility for a small molecule.

Source: Data compiled from public chemical databases (PubChem, Cayman Chemical) and generalized literature on handling hygroscopic pharmaceuticals.


Experimental Protocols

Protocol 1: Standardized Drying Procedure Before Use

Purpose: To remove absorbed water and ensure a consistent, known starting material for experiments.

Materials:

  • This compound
  • Vacuum desiccator
  • Chemical-resistant vacuum pump
  • Anhydrous desiccant (e.g., silica gel, phosphorus pentoxide)
  • Oven (optional, for controlled warming)

Method:

  • Preparation: Ensure the vacuum desiccator is clean and contains fresh desiccant.
  • Loading: Place the sealed vial of this compound inside the desiccator. For large quantities, the powder can be spread in a thin layer in a glass weighing boat.
  • Evacuation: Close the desiccator and apply a high vacuum (e.g., <1 mmHg).
  • Drying: Leave the sample under vacuum for a minimum of 12-16 hours (overnight).
  • Optional Warming: For faster or more thorough drying, the desiccator can be placed in an oven at a temperature not exceeding 40°C to avoid thermal degradation.
  • Venting: After the drying period, slowly vent the desiccator with dry air or nitrogen (preferred) to prevent moisture-laden air from rushing in.
  • Immediate Use: The dried compound should be used immediately for weighing and solution preparation.
Protocol 2: Preparation of a Standardized Stock Solution

Purpose: To create an accurate, concentrated stock solution in DMSO for use in assays.

Materials:

  • Dried this compound (from Protocol 1)
  • Anhydrous, spectrophotometric-grade DMSO
  • Analytical balance
  • Volumetric flask or vial
  • Dry, inert gas (e.g., Nitrogen or Argon)

Method:

  • Weighing: Quickly weigh the desired mass of the freshly dried compound. Perform this step in a low-humidity environment if possible.
  • Dissolution: Transfer the powder to a volumetric flask or vial. Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mM).
  • Mixing: Cap the vial and vortex or sonicate until the compound is completely dissolved.
  • Blanketing: To further protect from moisture, briefly purge the headspace of the vial with dry nitrogen or argon before sealing.
  • Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and contamination.
  • Storage: Store aliquots at -20°C or -80°C in a sealed, non-defrosting freezer.

Visual Workflows

Workflow for Handling Hygroscopic Compounds

This diagram outlines the logical decision process for handling this compound from storage to use.

G Start Start: Retrieve Vial from Storage A Equilibrate to Room Temp. (Sealed) Start->A B Visual Inspection of Powder A->B C Free-flowing powder? B->C D Proceed to Weighing (Use Low-Humidity Env.) C->D Yes H Clumped or Wet? C->H No E Prepare Stock Solution in Anhydrous DMSO D->E F Aliquot & Store at -20°C E->F G Dry in Vacuum Desiccator (Protocol 1) G->D H->G Slight Clumping I Severely Clumped/Wet? (Assess Usability) H->I Heavy Clumping/Wet I->G No (Maybe Usable) J Discard Batch I->J Yes (Deliquesced)

Handling Workflow for Hygroscopic Latrepirdine

Critical Storage & Handling Pathway

This diagram emphasizes the key environmental factors that must be controlled to maintain compound integrity.

G Stable Stable Compound Moisture Moisture (H₂O) Moisture->Stable Degrades Light Light Light->Stable Degrades Heat Heat Heat->Stable Degrades

Improving cognitive-enhancing effects of latrepirdine dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Key Findings & Data Summary

Recent studies indicate that the crystal structure (polymorphism) of latrepirdine is a major factor influencing its bioavailability and efficacy.

  • Bioavailability and Cognitive Enhancement of Latrepirdine Polymorphs: The table below summarizes key quantitative data from a study comparing different polymorphs of latrepirdine after 7-day oral administration in rats (10 mg/kg) [1] [2].
Polymorph Relative Bioavailability (AUC) in Blood Relative Bioavailability (AUC) in Brain Cognitive-Enhancing Activity
Form E Highest Highest Highest activity; latent period not different from control [1] [2]
Form A Lower than E Lower than E Lower than Form E
Form B Lower than E Lower than E Lower than Form E
Form C Lower than E Lower than E Lower than Form E
Form D Lower than E Lower than E Lower than Form E
Form F Lower than E Lower than E Lower than Form E
  • Reported Mechanisms of Action: Latrepirdine is a multi-target agent, and its neuroprotective effects are linked to several cellular mechanisms [3].
Mechanism Category Specific Target/Activity
Receptor Antagonism Histamine H1 receptor, α-adrenergic receptors, serotonergic receptors (e.g., 5-HT2c, 5-HT6), NMDA receptor [3]
Mitochondrial Function Stabilization of mitochondrial membrane potential, increased cellular ATP levels [4] [3]
Calcium Signaling Modulation of voltage-gated calcium channels, stabilization of glutamate-induced Ca2+ signals [3]
Protein Aggregation & Autophagy Reduction of Aβ and α-synuclein accumulation; stimulation of mTOR- and Atg5-dependent autophagy [4] [5] [3]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the research.

Protocol 1: Assessing Pharmacokinetics of Polymorphs in Rats

This protocol is used to evaluate the bioavailability of different latrepirdine polymorphs in blood and brain tissue [1] [2].

  • Animal Model: Use male Sprague-Dawley (SD) rats (7-10 weeks old).
  • Drug Formulation: Suspend each latrepirdine polymorph (A-F) in corn oil. Prepare the suspension immediately (within 3 hours) before administration and keep it stirred during dosing [1] [2].
  • Dosing Regimen: Administer the suspension orally (by gavage) at 10 mg/kg once daily for 7 consecutive days.
  • Sample Collection: On day 7, euthanize animals at specific time points (e.g., 15, 30, 60, 120 minutes) after the final dose. Collect blood and isolate brain hemispheres.
  • Sample Analysis: Store samples at -70°C. Analyze latrepirdine concentration in serum and brain tissue using liquid chromatography-mass spectrometry (LC-MS) [2].
Protocol 2: Evaluating Cognitive-Enhancing Effect via Passive Avoidance Test

This protocol measures the ability of latrepirdine to counteract scopolamine-induced memory impairment [1] [2].

  • Animal Model: Use male and female Wistar rats.
  • Memory Impairment Model: Administer scopolamine to induce memory deficits similar to those in Alzheimer's disease.
  • Drug Treatment: Orally administer latrepirdine polymorphs (10 mg/kg in corn oil) for 9 days.
  • Behavioral Test: Use the passive avoidance test. The apparatus consists of light and dark chambers. On the training day, place the rat in the light chamber. When it enters the dark chamber, deliver a mild foot shock. On the test day, place the rat in the light chamber again and record the latent period (the time it takes to enter the dark chamber). A longer latent period indicates better memory retention.
  • Data Interpretation: Compare the latent periods of groups treated with different polymorphs against control groups (healthy and scopolamine-impaired) [1].

Experimental Workflow and Mechanisms

The following diagrams illustrate the key experimental workflows and the drug's mechanism of action, created using Graphviz as requested.

Diagram 1: Experimental Workflow for Polymorph Efficacy Study

PolymorphWorkflow Start Study Start Prep Prepare Polymorph Suspension in Corn Oil Start->Prep Admin Oral Administration (10 mg/kg, 7 days) Prep->Admin Collect Collect Blood & Brain on Day 7 Admin->Collect Behav Cognitive Test (Passive Avoidance) Admin->Behav Analyze LC-MS Analysis Collect->Analyze Data Data Analysis: AUC & Latent Period Analyze->Data Behav->Data

Diagram 2: Proposed Mechanisms of Latrepirdine

Mechanisms cluster_1 Direct Targets cluster_2 Cellular Outcomes Latrepirdine Latrepirdine Rec Receptor Antagonism (Histamine, 5-HT, NMDA) Latrepirdine->Rec Ca Calcium Channel Modulation Latrepirdine->Ca Mito Improved Mitochondrial Function & ATP Rec->Mito Stabilizes Auto Stimulation of Autophagy Rec->Auto Activates Ca->Mito Protects Mito->Auto Neuro Neuroprotection & Cognitive Enhancement Mito->Neuro Agg Reduced Pathological Protein Aggregation Auto->Agg Reduces Agg->Neuro

Troubleshooting FAQs

  • Q: Why did my experiment with latrepirdine fail to show a cognitive-enhancing effect?

    • A: The polymorphic form used is a critical factor. Previous clinical trial failures may be linked to the use of less bioavailable forms. Ensure you are using Polymorph E, which has shown the highest bioavailability and efficacy in recent preclinical studies [1] [2]. Also, verify your formulation is a fresh suspension in corn oil, as stability and solubility can affect outcomes.
  • Q: What is the recommended solvent and formulation protocol for in-vivo studies?

    • A: For oral administration in rodent studies, suspending the compound in corn oil has been used effectively. The suspension should be prepared immediately before administration (not more than 3 hours prior) and kept continuously stirred during the dosing process to ensure consistency [1] [2].
  • Q: Besides Alzheimer's models, are there other neurodegenerative disease models where latrepirdine shows promise?

    • A: Yes, research indicates that latrepirdine and its bioisosteres (such as DF402) show neuroprotective effects in models of other diseases, including amyotrophic lateral sclerosis (ALS) and Huntington's disease. These effects are linked to its ability to reduce protein aggregation and activate autophagy [5] [3].

References

Transdermal vs oral administration of latrepirdine dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Transdermal vs. Oral Latrepirdine: Pharmacokinetic Comparison

The table below summarizes core experimental data comparing the two administration routes, primarily from a clinical study that measured systemic exposure in Extensive Metabolizers (EMs) and Poor Metabolizers (PMs) of CYP2D6 [1] [2].

Parameter Oral Administration Transdermal Administration Key Implication
Bioavailability/Exposure (vs. Oral) Baseline (Reference) 11-fold higher in EMs; 1.5-fold higher in PMs (dose-normalized) [1] [2] More efficient drug delivery, particularly for EMs who rapidly clear the oral drug.
Impact of CYP2D6 Polymorphism Very High (PM:EM exposure ratio) Significantly Reduced (PM:EM exposure ratio) [1] [2] Transdermal route minimizes the extreme differences in drug levels between PMs and EMs.
Peak Exposure (Cmax) Ratio (PM:EM) 11-fold [1] [2] 1.9-fold [1] [2] Lowers the risk of toxicity in PMs and under-dosing in EMs.
Total Exposure (AUC) Ratio (PM:EM) 20-fold [1] [2] 2.7-fold [1] [2] Promotes more consistent and predictable systemic drug exposure across a diverse population.
First-Pass Metabolism Extensive (Yes) [3] [1] Bypassed (No) [3] [1] Avoids high pre-systemic metabolism in the gut and liver, contributing to higher and more stable bioavailability.

Experimental Protocols for Key Findings

For researchers seeking to replicate or understand the basis of this comparison, here are the methodologies from the pivotal studies.

Clinical PK Study in CYP2D6 EMs and PMs

This study provided the primary data for the table above [1] [2].

  • Objective: To evaluate the single-dose pharmacokinetics of oral immediate-release (IR) versus transdermal latrepirdine in healthy elderly volunteers phenotyped as CYP2D6 Extensive Metabolizers (EMs) or Poor Metabolizers (PMs).
  • Formulations & Dosing:
    • Oral: A single 8.14 mg dose of latrepirdine free base.
    • Transdermal: An extemporaneously prepared transdermal solution applied to the back with an occlusive dressing for 24 hours, delivering 5 mg (all subjects) or 10 mg (EMs only) of latrepirdine free base.
  • Study Design: A fixed-sequence design where each subject received both oral and transdermal doses.
  • Participants: 12 EMs and 7 PMs, aged 50–79 years.
  • PK Analysis: Blood samples were collected at predetermined time points. Plasma concentrations of latrepirdine were determined using a validated HPLC-MS/MS method. Key parameters like AUC (area under the curve, total exposure) and Cmax (peak exposure) were calculated and dose-normalized for comparison.
In Vivo Pharmacokinetics of Different Polymorphs

This study highlights the impact of the drug's solid form, a critical factor for oral formulation [4].

  • Objective: To compare the bioavailability of six different crystalline polymorphs (A, B, C, D, E, F) of latrepirdine.
  • Formulation & Dosing: Each polymorph was prepared as a suspension in corn oil and administered orally to male Sprague-Dawley rats at 10 mg/kg once daily for 7 days.
  • Sample Collection: On day 7, blood and brain samples were collected at 15, 30, 60, and 120 minutes post-administition.
  • Bioanalysis: Concentrations of latrepirdine in serum and brain tissue were quantified using liquid chromatography-mass spectrometry (LC-MS). The polymorph that demonstrated the highest AUC was identified as the most bioavailable.

The experimental workflow for these key studies can be visualized as follows:

G Start Study Initiation SubPop Subject Phenotyping: CYP2D6 Extensive (EM) and Poor Metabolizers (PM) Start->SubPop Admin Drug Administration (Single Dose, Fixed Sequence) SubPop->Admin Form1 Formulation A: Oral Immediate-Release Form1->Admin Form2 Formulation B: Transdermal Solution Form2->Admin Sample Blood Sample Collection at Predefined Time Points Admin->Sample Analysis LC-MS/MS Analysis of Plasma Concentrations Sample->Analysis PK PK Parameter Calculation: Cmax, AUC Analysis->PK Compare Data Comparison: Dose-Normalized Exposure and PM:EM Ratios PK->Compare

Formulation and Polymorphism Considerations

Beyond the administration route, other physicochemical factors critically influence latrepirdine's performance.

  • Transdermal Formulation Development: Patent literature describes advanced transdermal dosage forms like multi-layer patches. These typically consist of a backing layer, a drug-in-adhesive layer (e.g., using polyisobutene or polysiloxane), and a release liner. The inclusion of permeation enhancers and antioxidants is also common to improve stability and skin flux [5].
  • Impact of Crystalline Form (Polymorphism): Research confirms that the specific solid-state form of latrepirdine dihydrochloride significantly affects its oral bioavailability. Among several polymorphs tested in rats, one specific form (Polymorph E) demonstrated the highest bioavailability in both blood and brain tissue, which correlated with superior cognitive-enhancing activity in a behavioral model [4]. This underscores that for oral development, polymorph selection is a critical formulation step.

Conclusion for Research and Development

The collective evidence strongly supports transdermal administration as a strategy to overcome the major pharmacokinetic challenges of oral latrepirdine.

  • Key Advantage: The most significant benefit of the transdermal route is its ability to minimize the impact of CYP2D6 polymorphisms, leading to more consistent and predictable drug exposure across a patient population [1] [2].
  • Oral Development Note: If pursuing an oral formulation, meticulous attention must be paid to selecting the optimal crystalline polymorph to maximize bioavailability and efficacy [4].

References

Latrepirdine dihydrochloride clinical trial results Alzheimer's disease

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy: Latrepirdine vs. Placebo & Standard Care

The table below summarizes the key outcomes from the most significant clinical trials, comparing latrepirdine's performance against a placebo.

Trial Phase & Identifier Primary Outcome Measures (Results) Key Secondary Outcome Measures (Results) Safety & Tolerability
Phase II (Russia) [1] [2]\nN=183, 26 weeks ADAS-cog: Improvement of ~2 points (vs. placebo decline of ~2 points; p<0.0001) [1]\nCIBIC-Plus: Improvement of 0.66 points (vs. 0.33 for placebo) [1] MMSE: Significant improvement (p<0.0001) [1]\nADCS-ADL & NPI: Significant positive results at 52 weeks [1] Well-tolerated. Common adverse event was dry mouth [1] [2].
Phase III (CONNECTION) [1] [2]\nN=598, Multinational, 6 months ADAS-cog: No significant difference (0.1 point increase vs. placebo; p=0.86) [1]\nCIBIC-Plus: No significant difference; latrepirdine group performed insignificantly worse [1] MMSE, ADCS-ADL, NPI: No statistically significant differences from placebo [1] Well-tolerated. Common adverse events were somnolence and headache, with incidence similar to placebo [1] [2].
Cochrane Meta-Analysis [3]\n3 Trials, N=1243 ADAS-cog (MD -1.49): No significant effect (95% CI, -3.47 to 0.49) [3]\nCIBIC-Plus (1 study): Favored latrepirdine (MD -0.60), but evidence graded low quality [3] NPI (MD -1.77): Small, significant benefit on behavior (95% CI, -3.09 to -0.45) [3]\nMMSE & ADCS-ADL: No significant effects [3] Comparable to placebo for adverse events, serious adverse events, and dropouts [3].

When compared to standard-of-care treatments like acetylcholinesterase inhibitors (e.g., donepezil) or the NMDA receptor antagonist memantine, latrepirdine's profile is distinct [4] [5]. Approved therapies provide modest symptomatic relief but do not halt disease progression. While early phase II data suggested latrepirdine might offer increasing benefit over 12 months—a effect not seen with standard options—this was not confirmed in larger, more rigorous trials [1] [2]. A Cochrane review concluded that, unlike approved medications, there is no reliable evidence that latrepirdine improves cognition or daily function in mild-to-moderate Alzheimer's disease [3].

Experimental Protocols from Key Studies

To evaluate latrepirdine, researchers employed standard clinical and preclinical models for Alzheimer's disease.

  • Clinical Trial Design: The pivotal Phase II and III trials were randomized, double-blind, placebo-controlled studies [1] [2]. Participants with mild-to-moderate Alzheimer's disease (confirmed by MMSE scores) were randomized to receive either latrepirdine (20 mg three times daily) or a matching placebo. The primary endpoints were changes from baseline in cognitive function (measured by the Alzheimer's Disease Assessment Scale-cognitive subscale, ADAS-cog) and global function (measured by the Clinician's Interview-Based Impression of Change plus caregiver input, CIBIC-Plus) over 26 weeks [1]. Secondary endpoints included activities of daily living (ADCS-ADL), behavior (Neuropsychiatric Inventory, NPI), and cognition (Mini-Mental State Examination, MMSE) [1] [3].

  • Preclinical Mechanistic Studies: Laboratory research used in vitro and in vivo models to investigate latrepirdine's mechanism. These included:

    • Cell-based assays: Using mouse neuroblastoma cells (N2a) overexpressing human amyloid precursor protein to measure effects on extracellular amyloid-β levels [6].
    • Synaptoneurosome studies: Isolating nerve terminals from transgenic Alzheimer's mice to study acute Aβ secretion [6].
    • Transgenic mouse models: Chronic administration of latrepirdine to TgCRND8 mice, followed by behavioral analysis and post-mortem measurement of Aβ and other pathologies [7].

Proposed Mechanisms of Action

Latrepirdine is considered a promiscuous "multi-target" drug, with several mechanisms proposed for its observed effects in early studies. The diagrams below summarize two key hypothesized pathways.

lattice L Latrepirdine M Mitochondrial Function L->M Stabilizes Membrane C Stabilizes Ca²⁺ Flux L->C Blocks Channels R Modulates Neurotransmitter Receptors L->R Antagonizes A Stimulates Autophagy L->A Induces N Neuroprotection M->N C->N R->N O Reduces Aβ & Pathologies A->O

Diagram 1: Latrepirdine's multi-target mechanism involves mitochondrial stabilization, modulation of calcium channels and neurotransmitter receptors, and induction of autophagy [4] [8] [7].

autophagy LAT Latrepirdine ER ER Stress LAT->ER AUT Autophagy Induction ER->AUT D Clearance of Protein Aggregates AUT->D F Improved Cognitive Function (Animal Models) D->F

Diagram 2: One proposed pathway involves the induction of endoplasmic reticulum stress, leading to increased autophagy and clearance of toxic protein aggregates like Aβ, which improved cognition in a mouse model [7].

Insights for Research and Development

The latrepirdine story offers critical lessons for drug development professionals:

  • The Criticality of Mechanism of Action (MoA): A major criticism was the advancement of latrepirdine into Phase III without a clear and validated MoA [4] [9]. The lack of a defined primary target made it difficult to optimize the trial design, select the right patient population, or understand the reason for failure, ultimately contributing to its attrition [4] [9].
  • Challenges in Trial Design and Population: The stark contrast between the successful Russian Phase II trial and the failed multinational Phase III trials highlights the impact of patient population and trial execution. Factors such as differences in patient age, overall health, concomitant medications, and even the physical formulation of the drug (which could unblind the trial) have been cited as potential reasons for the discrepancy [10] [2].
  • Learning from Failure: While clinically ineffective, latrepirdine remains a valuable research tool. Its reported pro-autophagic and pro-neurogenic properties in preclinical studies [7] suggest that its chemical structure could serve as a starting point for developing more targeted and effective analogues.

References

Latrepirdine dihydrochloride phase III Huntington disease trial outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Trial Outcomes at a Glance

The table below summarizes the key outcomes from the Latrepirdine Phase III program for Huntington's disease:

Trial Name / Identifier Status & Outcome Reported Date Primary Reason for Outcome
HORIZON [1] Failed; did not show efficacy [2] [1] April 2011 [2] Lack of significant improvement over placebo on the trial's endpoints [1] [3]
Sponsors: Medivation Inc. and Pfizer Inc [3] [4] Terminated [4]

Experimental Protocol & Mechanistic Insights

The failure of Latrepirdine highlighted the importance of understanding a drug's precise mechanism of action before large-scale clinical evaluation.

  • Trial Design: The HORIZON trial was a randomized, double-blind, placebo-controlled study, the gold standard for clinical trials. It enrolled 403 participants with Huntington's disease across 11 countries and assessed the efficacy of Latrepirdine over six months [1].
  • Mechanisms of Action: Latrepirdine was investigated as a potential neuroprotective agent. Preclinical studies suggested multiple mechanisms that might benefit neurodegenerative diseases, though its exact mechanism in the central nervous system remains unclear [1] [3]. The diagram below illustrates its complex and multi-targeted proposed mechanisms of action.

G Latrepirdine Latrepirdine Receptor\nInteractions Receptor Interactions Latrepirdine->Receptor\nInteractions Mitochondrial\nFunction Mitochondrial Function Latrepirdine->Mitochondrial\nFunction Cellular\nPathways Cellular Pathways Latrepirdine->Cellular\nPathways Blocks NMDA\nGlutamate Receptors Blocks NMDA Glutamate Receptors Receptor\nInteractions->Blocks NMDA\nGlutamate Receptors Modulates Ca2+ influx Inhibits Histamine\nH1 Receptor Inhibits Histamine H1 Receptor Receptor\nInteractions->Inhibits Histamine\nH1 Receptor Inhibits Serotonin\n5-HT6 Receptor Inhibits Serotonin 5-HT6 Receptor Receptor\nInteractions->Inhibits Serotonin\n5-HT6 Receptor Stabilizes Mitochondrial\nFunction Stabilizes Mitochondrial Function Mitochondrial\nFunction->Stabilizes Mitochondrial\nFunction May block mitochondrial pores Reduces Oxidative\nStress Reduces Oxidative Stress Mitochondrial\nFunction->Reduces Oxidative\nStress Reduces Amyloid-\nbeta Toxicity Reduces Amyloid- beta Toxicity Cellular\nPathways->Reduces Amyloid-\nbeta Toxicity Shown in Alzheimer's models Modulates Intracellular\nCatabolic Pathways Modulates Intracellular Catabolic Pathways Cellular\nPathways->Modulates Intracellular\nCatabolic Pathways Potential Neuroprotection Potential Neuroprotection Blocks NMDA\nGlutamate Receptors->Potential Neuroprotection Stabilizes Mitochondrial\nFunction->Potential Neuroprotection Reduces Amyloid-\nbeta Toxicity->Potential Neuroprotection

Interpretation of the Clinical Failure

The transition from promising Phase II results to a failed Phase III trial suggests several possible factors [1]:

  • Efficacy: The drug may not have possessed true disease-modifying properties in humans, despite positive signals in animal models.
  • Trial Design: Differences in the patient population, drug formulation, or other trial design elements between the earlier Russian study and the multinational Phase III trial may have influenced the outcomes.
  • Mechanistic Understanding: The lack of a single, well-defined molecular target made it difficult to select the optimal dose and patient population most likely to respond.

Context in Huntington's Disease Drug Development

The failure of Latrepirdine is part of a historical challenge in developing disease-modifying therapies for Huntington's disease [5] [6]. However, the field continues to evolve. Recent breakthroughs in gene therapy, as reported in 2025, show significant promise. A novel therapy that inactivates the mutant huntingtin protein was reported to slow disease progression by 75% after three years in a clinical trial [7]. This represents a major shift from symptomatic treatment to targeting the root genetic cause of the disease.

References

Latrepirdine dihydrochloride mitochondrial effects vs other neuroprotectants

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Mitochondrial Mechanisms and Effects

The table below summarizes the key mitochondrial mechanisms and experimental evidence for Latrepirdine and several other neuroprotective compounds.

Compound Primary Mitochondrial Target/Mechanism Key Observed Effects Experimental Models Used Relevant Citations

| Latrepirdine (Dimebon) | Multiple; enhances general mitochondrial function under stress. | - ↑ Mitochondrial membrane potential (ΔΨm).

  • ↑ Cellular ATP levels.
  • ↑ Succinate dehydrogenase activity.
  • Protects against calcium-induced mitochondrial permeability transition. | Primary mouse cortical neurons, human SH-SY5Y neuroblastoma cells, TgCRND8 AD mouse model. | [1] [2] [3] | | MitoQ | Mitochondria-targeted antioxidant; scavenges peroxynitrite (ONOO⁻). | - Alleviated inhibition of mitochondrial complexes II, III, and IV.
  • ↑ Mitochondrial ATP production.
  • Restored mitochondrial membrane potential.
  • Reduced oxidative stress markers (lipid peroxidation, protein oxidation). | In vivo rat model (lead toxicity), in vitro SHSY5Y cell line. | [4] | | Quercetin | Activates the α7nAChR/Nrf2/HO-1 signaling pathway. | - Improved mitochondrial bioenergetics.
  • Protected mitochondrial integrity.
  • Reduced mitochondrial oxidative stress. | ICV-STZ induced AD-like rat model. | [5] | | Catechins (e.g., Epicatechin) | Targets BDNF/proBDNF signaling; antioxidant. | - Protected against mitochondrial toxin (3-NP) and HIV protein (Tat, gp120) induced toxicity.
  • Normalized Tat-mediated changes in proBDNF and mature BDNF. | Primary mixed neuronal cultures (rat), human neuronal cultures. | [6] |

Detailed Experimental Data and Protocols

For researchers aiming to replicate or contextualize these findings, here is a breakdown of the key experimental methodologies.

Latrepirdine Dihydrochloride
  • Pharmacokinetics & Bioavailability (Polymorph E):
    • Protocol: Six polymorphs (A-F) of latrepirdine were administered orally (10 mg/kg) in corn oil to male SD rats for 7 days. On day 7, blood and brain samples were taken at 15, 30, 60, and 120 minutes post-administration. Latrepirdine concentration was quantified using LC-MS [7].
    • Key Data: Polymorph E demonstrated the highest bioavailability and brain concentration (AUC), which correlated with superior cognitive-enhancing effects in a scopolamine-induced memory impairment model in Wistar rats [7].
  • Mitochondrial Function:
    • Protocol: Primary mouse cortical neurons or human SH-SY5Y cells were treated with nM concentrations of latrepirdine. Measurements included MTT assay for succinate dehydrogenase activity, JC-1 or similar dyes for ΔΨm, and luciferase-based assays for ATP levels. For stress tests, cells were exposed to elevated calcium [1] [3].
    • Key Data: Under non-stress conditions, latrepirdine increased ΔΨm, ATP levels, and MTT reduction. Under calcium stress, it stabilized ΔΨm and increased neuronal survival [1] [8].
Other Neuroprotectants
  • MitoQ:
    • Protocol: In vivo, rats were exposed to lead (Pb) and treated with MitoQ. Mitochondrial function was assessed by measuring the activity of respiratory complexes, ATP production, and ΔΨm. Oxidative stress was measured via lipid peroxidation and protein nitration (3-nitrotyrosine) [4].
    • Key Data: MitoQ alleviated Pb-induced inhibition of mitochondrial complexes II, III, and IV, restored ATP production, and reduced oxidative stress markers more effectively than other scavengers, indicating a key role in combating peroxynitrite toxicity [4].
  • Quercetin:
    • Protocol: AD-like pathology was induced in rats via intracerebroventricular (ICV) injection of streptozotocin (STZ). Quercetin (50 mg/kg, i.p.) was administered repeatedly. Behavioral tests (Morris water maze, Y-maze) were conducted. Brains were analyzed for mitochondrial function, oxidative stress, and expression of α7nAChR, Nrf2, and HO-1 [5].
    • Key Data: Quercetin's benefits on mitochondrial function and cognition were blocked by antagonists of α7nAChR (methyllycaconitine) and Nrf2 (trigonelline), confirming the involvement of this pathway [5].
  • Catechins (Epicatechin):
    • Protocol: Primary neuronal cultures were pre-treated with epicatechin for 1 hour before exposure to mitochondrial toxin 3-NP or HIV proteins (Tat, gp120). Cell viability was assessed after 18 hours using the MTT assay [6].
    • Key Data: Epicatechin and EGCG showed potent neuroprotection, normalizing Tat-induced imbalances in proBDNF and mature BDNF in hippocampal neurons [6].

Mechanisms of Action at a Glance

The following diagram synthesizes the primary neuroprotective pathways discussed, highlighting how the different compounds interact with distinct molecular targets to converge on mitochondrial protection.

G cluster_mito Mitochondria Latrepirdine Latrepirdine MitochondrialFunction Enhanced General Mitochondrial Function Latrepirdine->MitochondrialFunction Quercetin Quercetin Alpha7nAChR α7 Nicotinic Acetylcholine Receptor Quercetin->Alpha7nAChR MitoQ MitoQ PeroxynitriteScavenging Peroxynitrite (ONOO⁻) Scavenging MitoQ->PeroxynitriteScavenging Catechins Catechins BDNFPathway BDNF/proBDNF Signaling Balance Catechins->BDNFPathway Nrf2 Nrf2 Pathway Activation Alpha7nAChR->Nrf2 HO1 HO-1 Expression Nrf2->HO1 HO1->MitochondrialFunction Neuroprotection Neuroprotection & Improved Cognition MitochondrialFunction->Neuroprotection PeroxynitriteScavenging->Neuroprotection BDNFPathway->MitochondrialFunction

Key Insights for Research and Development

  • Latrepirdine's Clinical Failure and Polymorphism: The failure of Latrepirdine in Phase III clinical trials after promising Phase II results may be linked to polymorphism. Recent data shows that different crystalline forms (Polymorphs A-F) have significantly different bioavailabilities and brain concentrations [7]. This suggests that the initial clinical trials might have used a suboptimal form, and Polymorph E appears to be a more promising candidate worthy of re-evaluation [7] [3].

  • Mechanistic Distinctions: The compounds protect mitochondria via different primary routes. Latrepirdine has a broad, multi-target effect. MitoQ is a precise, targeted antioxidant. Quercetin acts through a specific receptor and signaling pathway (α7nAChR/Nrf2). Catechins modulate neurotrophic pathways. This diversity offers multiple avenues for therapeutic intervention.

  • Consideration of Molecular Form: The case of Latrepirdine underscores a critical factor in pre-clinical and clinical development: the physicochemical form of the active pharmaceutical ingredient can drastically impact outcomes and should be thoroughly characterized [7] [9].

References

Latrepirdine dihydrochloride efficacy in different animal models

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Across Animal Models

The following table summarizes the performance of latrepirdine and its bioisostere DF402 in different animal models of neurodegeneration.

Animal Model Key Efficacy Findings Reported Metrics & Quantitative Data Source Compound

| Transgenic ALS-FUS Mice [1] | Delayed disease onset, slowed progression of pathology, extended lifespan. | • Onset delay: Significant (p<0.05) [1]Lifespan extension: Significant (p<0.05) [1]Gait improvement: Detected via CatWalk analysis pre-symptomatically [1] | DF402 (Bioisostere) | | Transgenic AD (TgCRND8) Mice [2] | Improved memory, reduced neuropathology. | • Memory: Improved freezing behavior in fear conditioning (p≤0.05) [2]Biochemistry: Reduced insoluble Aβ42 in brain [2] | Latrepirdine | | Scopolamine-Induced Rat Model [3] | Reversed memory impairment. | • Cognitive function: Latency in passive avoidance test restored to control levels [3] | Latrepirdine (Polymorph E) |

Detailed Experimental Protocols

To assist in evaluating and replicating these studies, here are the methodologies for the key experiments cited.

1. Protocol: Chronic Treatment in ALS-FUS Transgenic Mice [1]

  • Animal Model: Male transgenic mice expressing a truncated human FUS protein (S-FUS[1–359] line).
  • Compound Administration: DF402 was administered in drinking water at a concentration of 70 µg/mL. This corresponded to an average daily dose of 12 mg/kg. Treatment began at 42 days of age and continued for the duration of the study.
  • Disease Monitoring: Mice were assessed daily for clinical signs like paresis, unstable gait, and hunched posture. The onset of disease, its duration, and animal lifespan were recorded.
  • Gait Analysis: The CatWalk XT system was used to perform automated gait analysis. A specific protocol was developed to assess multiple gait parameters throughout the pre-symptomatic stage.

2. Protocol: Cognition & Pathology in AD Transgenic Mice [2]

  • Animal Model: Male TgCRND8 mice (an APP transgenic model of AD).
  • Compound Administration: Latrepirdine was dissolved in saline (0.9%) at 3.5 mg/mL and administered to the mice. The specific dose and route (likely intraperitoneal) were detailed in the study's supplemental methods.
  • Behavioral Testing: Fear conditioning was used to assess learning and memory. Mice were trained and tested over three consecutive days, and freezing behavior was analyzed as a measure of memory.
  • Biochemical Analysis: Brain tissues were analyzed using Western blotting and ELISA to measure levels of Alzheimer's-related proteins like Aβ42 and α-synuclein.

3. Protocol: Bioavailability & Nootropic Effect in Rat Model [3]

  • Animal Model: Mature male Wistar rats.
  • Memory Impairment: Scopolamine was administered to induce memory deficits analogous to those in AD.
  • Compound Testing: Different crystalline polymorphs of latrepirdine (A-F) were suspended in corn oil and administered orally at a dose of 10 mg/kg for 9 days.
  • Cognitive Assessment: The passive avoidance test was used. The latent period of a rat entering a dark chamber was measured, with a longer latency indicating better memory.

Mechanisms of Action & Experimental Workflow

Latrepirdine is known for its pleiotropic (multi-target) effects. The diagrams below summarize its proposed mechanisms and a generalized workflow for in vivo efficacy testing.

G cluster_mechanisms Proposed Mechanisms of Action cluster_outcomes Observed Outcomes in Models Latrepirdine Latrepirdine M1 Inhibition of Neurotransmitter Receptors Latrepirdine->M1 M2 Stabilization of Mitochondrial Function Latrepirdine->M2 M3 Induction of Macroautophagy (Autophagy) Latrepirdine->M3 M4 Modulation of Calcium Channels Latrepirdine->M4 O2 Improved Cognitive Performance in Behavioral Tests M1->O2 O3 Delayed Onset and Slowed Disease Progression M2->O3 O1 Reduction of Pathogenic Protein Aggregates (Aβ) M3->O1 M3->O3 M4->O2

Diagram: Latrepirdine's Multi-Target Mechanism [1] [4] [2]

G Start 1. Select Animal Model A Genetic (e.g., FUS/APP Transgenic Mice) Start->A B Pharmacological (e.g., Scopolamine-induced Rat) Start->B C 2. Administer Compound (Chronic, via drinking water/diet/injection) A->C B->C D 3. Monitor Disease Phenotype (Onset, Lifespan, Motor Function) C->D E 4. Assess Cognitive/Behavioral Output (Fear Conditioning, Passive Avoidance) D->E F 5. Analyze Tissue & Biomarkers (RNA-seq, Protein Aggregates, Histology) E->F

Diagram: In-Vivo Efficacy Study Workflow [1] [3] [2]

Key Insights for Researchers

  • Consider Bioisosteres and Polymorphs: Newer compounds like DF402, a fluorinated bioisostere of latrepirdine, show promising efficacy in animal models [1]. Furthermore, different crystal polymorphs of the molecule itself can significantly impact its bioavailability and cognitive-enhancing activity [3].
  • Pleiotropic Mechanism Presents Challenges: The drug's action on multiple targets (histamine receptors, mitochondrial function, autophagy) makes its precise therapeutic mechanism difficult to pinpoint [4]. This complexity may have contributed to its failure in human clinical trials despite positive animal data.
  • Clinical Translation Has Been Difficult: It is crucial to note that while latrepirdine showed promise in animal studies and initial phase II trials, it failed to demonstrate efficacy in subsequent phase III clinical trials for both Alzheimer's and Huntington's disease [4] [5].

References

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2

Exact Mass

391.1582033 g/mol

Monoisotopic Mass

391.1582033 g/mol

Heavy Atom Count

26

Appearance

Solid powder

UNII

8B9414QQ5M

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3613-73-8

Wikipedia

Latrepirdine dihydrochloride

Dates

Last modified: 09-13-2023

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